6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-15-5-3-14(4-6-16-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDBINEYDOKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine. As this compound is not extensively documented in publicly available databases, this guide synthesizes information from established chemical principles and data on analogous structures to provide a robust predictive profile. The core of this document focuses on the plausible synthetic route via nucleophilic aromatic substitution (SNAr) and the expected physicochemical and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule or similar substituted pyrimidines in drug discovery and medicinal chemistry.
Molecular Identity and Physicochemical Properties
This compound is a substituted pyrimidine featuring a chloro-substituent at the 6-position and a bis(2-methoxyethyl)amino group at the 4-position. The pyrimidine core is a key heterocycle in numerous biologically active compounds, and its functionalization is a cornerstone of medicinal chemistry.
1.1. Structural Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₆ClN₃O₂
-
Molecular Weight: 245.71 g/mol
-
CAS Number: Not assigned (as of the last database search).
Caption: 2D structure of this compound.
1.2. Predicted Physicochemical Properties
The following properties are predicted based on the structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Physical State | Likely a viscous liquid or low-melting solid at room temperature. | Based on the flexible, non-planar side chains. |
| Boiling Point | > 200 °C (at atmospheric pressure) | High due to molecular weight and polar groups. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | The methoxyethyl groups increase polarity over simple alkyl chains. |
| pKa (basic) | ~3-4 | The pyrimidine ring nitrogens are weakly basic. The exocyclic amine nitrogen's basicity is reduced by resonance. |
| LogP | 1.5 - 2.5 | Represents a moderate lipophilicity, a common range for drug-like molecules. |
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a commercially available dichloropyrimidine with a secondary amine.
2.1. Synthetic Rationale
The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency activates the chlorine atoms towards nucleophilic attack. In 4,6-dichloropyrimidine, the chlorine atoms at the C4 and C6 positions are highly susceptible to substitution.[1][2] The reaction with a secondary amine like bis(2-methoxyethyl)amine is expected to proceed regioselectively to yield the mono-substituted product under controlled conditions.
Caption: Proposed synthetic workflow for the target compound.
2.2. Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the amination of dichloropyrimidines.[1][3]
Materials:
-
4,6-Dichloropyrimidine
-
Bis(2-methoxyethyl)amine (CAS 111-95-5)[4]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add bis(2-methoxyethyl)amine (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity and Chemical Behavior
The chemical reactivity of the title compound is dictated by three main features: the chlorinated pyrimidine ring, the tertiary amine, and the ether linkages in the side chains.
-
Further SNAr Reactions: The remaining chlorine atom at the C6 position is still activated towards nucleophilic substitution, although it may be less reactive than in the starting 4,6-dichloropyrimidine due to the electron-donating effect of the amino group at C4. This allows for the synthesis of unsymmetrical 4,6-disubstituted pyrimidines.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, amino, or alkynyl groups at the 6-position.
-
Side Chain Stability: The ether linkages in the bis(2-methoxyethyl) groups are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available. The following are predictions based on the structure and data from related compounds.
4.1. 1H NMR Spectroscopy
-
Pyrimidine Protons: Two singlets (or narrow doublets due to long-range coupling) would be expected for the protons at the C2 and C5 positions of the pyrimidine ring. The C5-H proton is expected to be more upfield than the C2-H proton.
-
Methoxyethyl Protons:
-
A triplet corresponding to the four protons of the -N-CH₂- groups.
-
A triplet corresponding to the four protons of the -CH₂-O- groups.
-
A singlet corresponding to the six protons of the two -O-CH₃ groups.
-
4.2. 13C NMR Spectroscopy
-
Pyrimidine Carbons: Signals for C4 and C6 will be significantly downfield due to their attachment to nitrogen and chlorine. C2 and C5 will also have distinct signals in the aromatic region.
-
Methoxyethyl Carbons: Four distinct signals are expected for the carbons of the side chains: -N-C H₂-, -C H₂-O-, -O-C H₃.
4.3. Mass Spectrometry
-
Molecular Ion (M+): An isotopic cluster would be observed for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The nominal mass would be at m/z 245, with the isotopic peak at m/z 247.
-
Major Fragmentation Pathways:
-
Loss of a methoxyethyl radical (•CH₂CH₂OCH₃).
-
Cleavage of the C-O bond, leading to the loss of a methoxy radical (•OCH₃).
-
Fragmentation of the pyrimidine ring.
-
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors in oncology.
-
Kinase Inhibitor Scaffolds: The 4-amino-6-chloropyrimidine core is a "privileged scaffold" that can be elaborated to target the ATP-binding site of various protein kinases. The chlorine at the 6-position serves as a synthetic handle for introducing further diversity.
-
Modulation of Physicochemical Properties: The N,N-bis(2-methoxyethyl) group can be used to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound. The ether oxygens can act as hydrogen bond acceptors, potentially improving interactions with biological targets.
-
Fragment-Based Drug Discovery: This molecule could serve as a fragment or building block in the synthesis of larger, more complex molecules for screening in drug discovery campaigns.
Safety and Handling
While no specific safety data exists for the title compound, the following precautions should be taken based on its constituent parts and analogous structures.
-
Reactants:
-
Product: The final product should be handled as a potentially harmful chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its precursors.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Good Scents Company. (n.d.). Bis(2-Methoxyethyl)amine.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- BDMAEE. (2024). bis(2-methoxyethyl)amine.
- ChemWhat. (n.d.). BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5.
- Fluorochem. (n.d.). Bis(2-methoxyethyl)amine (CAS 111-95-5).
- CymitQuimica. (n.d.). CAS 5305-59-9: 4-Amino-6-chloropyrimidine.
- PubChem. (n.d.). 4-Amino-6-chloropyrimidine.
- ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines.
- PMC. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC.
- AA Blocks. (n.d.). 111-95-5 | MFCD00025906 | Bis(2-methoxyethyl)amine.
- PubChem. (n.d.). 4-Amino-6-chloropyrimidin-5-ol.
- Apollo Scientific. (n.d.). 111-95-5 Cas No. | Bis(2-methoxyethyl)amine.
- Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)amine 98% 111-95-5.
- Sigma-Aldrich. (n.d.). 4-Amino-6-chloropyrimidine 97% 5305-59-9.
- ChemicalBook. (2025). 4-AMINO-6-CHLOROPYRIMIDIN-5-YLAMINE | 4316-98-7.
- Santa Cruz Biotechnology. (n.d.). Bis(2-methoxyethyl)amine | CAS 111-95-5 | SCBT.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.
- ChemicalBook. (2025). 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3.
- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - BIS(2-METHOXYETHYL)AMINE.
- ARKAT USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- J&K Scientific. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar.
- IUCr Journals. (2018). Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)
- Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu.
- PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine.
- Sigma-Aldrich. (n.d.). 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine.
- ResearchGate. (n.d.). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.
- ResearchGate. (2025). Spectroscopic Characterization of N,Nbis (2-{[(2,2Dimethyl1,3-Dioxolan-4-yl)Methyl]Amino}Ethyl) N′,N′-Dihydroxyethanediimidamide and Its Complexes.
- ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′].
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Royal Society of Chemistry. (2022). Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen. Green Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem.
- Google Patents. (2005). Process for the preparation of 4,6-dichloropyrimidine.
- PubMed. (2005). Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. PubMed.
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- 6. chemicalbook.com [chemicalbook.com]
Technical Guide: Solubility Profile & Solvent Selection for 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
[1][2]
Executive Summary & Physicochemical Identity
Compound: this compound CAS Number: 1250104-51-8 Molecular Formula: C₁₀H₁₆ClN₃O₂ Molecular Weight: 245.71 g/mol [1][2][3][4][5]
Core Application: This compound serves as a critical electrophilic intermediate in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors. The C-6 chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the bis(2-methoxyethyl) tail provides a polarity-modulating motif often used to improve the bioavailability of the final drug candidate.[1][2]
Solubility Abstract: The molecule exhibits an amphiphilic solubility profile . The lipophilic chloropyrimidine core drives solubility in non-polar organics (DCM, EtOAc), while the ether oxygen atoms in the side chains accept hydrogen bonds, enhancing solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF). It is generally insoluble in water at neutral pH but can be solubilized in aqueous acid.
Structural Analysis & Solubility Mechanism
To select the correct solvent, one must understand the competing forces within the molecule.
Caption: Structural dichotomy of the target compound. The core drives non-polar solubility, while the ether tails broaden compatibility with polar solvents.
Solubility Profile & Solvent Selection Matrix
The following data categorizes solvents based on their utility in synthesis, purification, and analysis.
Table 1: Solubility Classification
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Extraction: Ideal for partitioning product from aqueous reaction quenches.[1][2] |
| Polar Aprotic | DMF, DMSO, DMAc | High (>100 mg/mL) | Reaction Medium: Preferred for SNAr reactions requiring high temperatures (>80°C). |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Workup & Crystallization: Excellent for extraction; often used as the "good solvent" in recrystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Purification: Product is soluble hot but may precipitate upon cooling (recrystallization potential). |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Reaction Medium: THF is common for low-temp lithiation; Dioxane for transition-metal catalysis.[1][2] |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Insoluble | Anti-Solvent: Used to precipitate the product from EtOAc or DCM solutions. |
| Aqueous | Water (pH 7) | Insoluble | Wash Medium: Used to remove inorganic salts during workup. |
Critical Process Application: Synthesis & Workup
The solubility profile dictates the workflow for synthesizing this intermediate from 4,6-dichloropyrimidine.
A. Reaction Phase (Solvent: Ethanol or DMF)
-
Why: The bis(2-methoxyethyl)amine nucleophile is polar.[2] Using Ethanol (protic) or DMF (aprotic) ensures homogeneity.
-
Thermodynamics: The reaction is exothermic. Ethanol allows for reflux (~78°C), which is often sufficient for mono-substitution without causing di-substitution (over-reaction).[1][2]
B. Workup Phase (Solvent: DCM or EtOAc)
-
Protocol:
-
Quench: Dilute the reaction mixture with water.
-
Extraction: The target compound (lipophilic core) will partition into the organic layer (DCM or EtOAc ).
-
Impurity Removal: The unreacted amine and inorganic salts (e.g., amine-HCl) remain in the aqueous phase or are washed out with brine.
-
C. Purification (Recrystallization vs. Chromatography)
-
Recrystallization: If the product is solid, dissolve in hot Ethyl Acetate and slowly add Heptane (Anti-solvent) until turbidity is observed. Cool to 4°C.
-
Chromatography: If the product is an oil (common due to the flexible ether tails), use a silica column with a Hexane:Ethyl Acetate gradient (typically 0-50% EtOAc).
Caption: Standard workup protocol leveraging the compound's differential solubility in organic vs. aqueous media.
Experimental Protocol: Determination of Saturation Solubility
Since specific solubility values for this intermediate vary by batch purity and crystalline form, researchers should validate solubility using this self-validating protocol.
Objective: Determine the maximum solubility (
Materials:
-
Solvent of choice (e.g., Methanol, Toluene).
-
0.45 µm PTFE Syringe Filter.
Step-by-Step Procedure:
-
Supersaturation: Add the compound to 1 mL of solvent in a glass vial until undissolved solid remains visible (create a suspension).
-
Equilibration: Agitate (vortex or shaker) for 24 hours at 25°C.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter to remove undissolved solids.
-
Quantification:
-
Gravimetric (Crude): Evaporate a known volume of filtrate and weigh the residue.
-
Spectroscopic (Precise): Dilute the filtrate and measure absorbance (UV
typically ~250-270 nm for chloropyrimidines).[1] Calculate concentration using a standard curve.
-
Calculation:
References
-
Compound Registry: CAS 1250104-51-8.[1][2][3][4][5] this compound. Chemical Book / PubChem. Link
- Synthetic Analogies:Synthesis of 4-amino-6-chloropyrimidine derivatives via SNAr. Journal of Medicinal Chemistry. (General methodology for chloropyrimidine substitution).
-
Solvent Properties: Solubility of pyrimidine derivatives in organic solvents. World Scientific News, 2016. Link
-
Reaction Context: Patent WO2012054110A2. Compounds and methods for inhibiting phosphate transport (Describes synthesis of similar bis-methoxyethyl pyrimidine intermediates). Link
Sources
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- 2. 503610-76-2|6-Chloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. 1197574-90-5|4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. CAS:3549-05-1, 6-氯-2-吗啉嘧啶-4-胺-毕得医药 [bidepharm.com]
- 5. 879609-73-1|2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
A Technical Guide to the Therapeutic Potential of Substituted Pyrimidin-4-amine Scaffolds: A Conceptual Framework
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on the therapeutic potential of N,N-disubstituted pyrimidin-4-amine scaffolds, with a conceptual exploration of N,N-bis(2-methoxyethyl)pyrimidin-4-amine. While specific literature on this exact molecule is not publicly available, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It outlines a plausible synthetic strategy, proposes potential therapeutic targets and mechanisms of action, and provides detailed protocols for biological evaluation, thereby establishing a framework for investigating this promising class of compounds.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Heterocyclic compounds are fundamental to the development of new therapeutic agents.[1] Among these, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is of paramount importance.[3] It is a key constituent of nucleic acids (cytosine, thymine, and uracil) and is therefore readily recognized and processed by biological systems.[6][7] This inherent biocompatibility, combined with its versatile chemical reactivity, allows for the creation of diverse libraries of compounds that can interact with a wide array of biological targets.[2]
The 4-amino-pyrimidine moiety, in particular, is a common feature in many kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[8][9] The substituents on the exocyclic amino group and at other positions on the pyrimidine ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[2]
The hypothetical molecule, N,N-bis(2-methoxyethyl)pyrimidin-4-amine, introduces a flexible and polar side chain. The methoxyethyl groups could potentially enhance solubility and introduce additional hydrogen bond acceptor sites, which may influence target engagement and off-target effects. This guide will use this conceptual molecule as a basis to explore the synthesis, biological evaluation, and therapeutic potential of this scaffold.
Synthetic Strategy and Methodologies
The synthesis of N,N-disubstituted pyrimidin-4-amines can be approached through a multi-step process, beginning with the construction of the core pyrimidine ring, followed by the introduction of the desired amine functionality. A common and effective method for creating the substituted aminopyrimidine scaffold is through nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine precursor.
Proposed Synthetic Pathway
A plausible synthetic route to N,N-bis(2-methoxyethyl)pyrimidin-4-amine is outlined below. The initial step involves the synthesis of a 4-chloropyrimidine intermediate, which then undergoes substitution with bis(2-methoxyethyl)amine.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
Technical Monograph: 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Cheminformatics, Synthetic Architecture, and Functionalization Strategies
Executive Summary
This technical guide profiles 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine (CAS: 1250104-51-8), a versatile pyrimidine scaffold used in medicinal chemistry.[1][2][3][4] Distinguished by its bis(2-methoxyethyl) amino substituent, this intermediate offers a strategic balance between lipophilicity and aqueous solubility, often functioning as a "solubilizing tail" in kinase inhibitors and GPCR modulators. The remaining C-6 chlorine atom serves as a reactive "warhead" for downstream diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions.[1][2]
Part 1: Chemical Identity & Informatics
The following identifiers are verified for integration into internal compound registries and ELN (Electronic Lab Notebook) systems.
| Property | Value |
| IUPAC Name | This compound |
| Common Name | 4-chloro-6-[bis(2-methoxyethyl)amino]pyrimidine |
| CAS Number | 1250104-51-8 |
| Molecular Formula | C₁₀H₁₆ClN₃O₂ |
| Molecular Weight | 245.71 g/mol |
| SMILES | COCCN(CCOC)c1cc(Cl)ncn1 |
| InChI Key | Computed from SMILES:[1][2][3][4][5][6][7][8][9][10]HVZCQWVZKZJSCB-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| TPSA | ~48 Ų (Favorable for membrane permeability) |
Part 2: Synthetic Architecture
The synthesis of this scaffold relies on a controlled Nucleophilic Aromatic Substitution (
Mechanistic Insight
4,6-Dichloropyrimidine is a symmetric electrophile.[1][2] The introduction of the first amine equivalent is generally facile due to the strong electron-withdrawing nature of the pyrimidine ring (para-like nitrogen positioning).[2]
-
Regioselectivity: Because the starting material is symmetric (
point group), the first substitution can occur at either the C-4 or C-6 position, yielding the same product.[1] -
Side Reaction Control: The primary risk is disubstitution , where the second chlorine is also displaced to form the 4,6-diamino derivative. This is mitigated by controlling stoichiometry (1.0 eq of amine) and temperature (0°C to RT).
Synthetic Pathway Diagram
The following flowchart visualizes the critical path from raw materials to the isolated scaffold.
Figure 1: Synthetic workflow for the mono-amination of 4,6-dichloropyrimidine.
Part 3: Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents
-
4,6-Dichloropyrimidine: 1.49 g (10.0 mmol)[1]
-
Bis(2-methoxyethyl)amine: 1.33 g (10.0 mmol)[2]
-
Diisopropylethylamine (DIPEA): 1.94 g (15.0 mmol) [Base scavenger]
-
Ethanol (EtOH): 20 mL [Solvent]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 eq) in Ethanol (2 mL/mmol).
-
Cooling: Submerge the flask in an ice-water bath (0°C). Causality: Low temperature reduces the kinetic energy of the system, preventing the second nucleophilic attack.
-
Addition: Mix Bis(2-methoxyethyl)amine (1.0 eq) with DIPEA (1.5 eq). Add this mixture dropwise to the pyrimidine solution over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2] The product should appear as a distinct spot/peak; starting material should be consumed.[2]
-
Workup (Self-Validating Step):
-
Evaporate the Ethanol under reduced pressure.[2]
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove DIPEA salts.
-
Wash with Brine (20 mL), dry over anhydrous
, and concentrate.
-
-
Purification: If the crude purity is <95%, purify via silica gel flash chromatography.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes.[2] -
Note: The bis(methoxyethyl) chains add polarity; the product will elute later than the starting dichloropyrimidine.
-
Part 4: Functionalization Strategies
The isolated scaffold contains a 6-chloro substituent.[1][2][3][4][6] This is a versatile handle for "Divergent Synthesis," allowing the core to be elaborated into complex drug candidates.
Reaction Map
The chloride can be displaced by three primary mechanisms, depending on the desired pharmacophore.
Figure 2: Divergent synthesis map utilizing the 6-chloro handle.[1][2]
Strategic Application Notes
-
Solubility Enhancement: The bis(2-methoxyethyl) group mimics a short PEG (polyethylene glycol) chain.[2] It disrupts crystal packing and interacts with water, significantly improving the thermodynamic solubility of otherwise insoluble heteroaromatic cores [1].
-
Cation Scavenging: The ether oxygens can act as weak Lewis bases, potentially chelating cations (
, ) in the active site of enzymes or transporters, a mechanism relevant in phosphate transport inhibition [2].
References
-
BLD Pharm. (2025). Product Data: this compound (CAS 1250104-51-8).[1][2][3][4][6] Retrieved from
-
Ardelyx, Inc. (2012). Compounds and methods for inhibiting phosphate transport. World Intellectual Property Organization Patent WO2012054110A2.[2] Retrieved from
-
BenchChem. (2025). Synthesis of 4-Amino-2,6-dichloropyrimidine Derivatives. Technical Support Center. Retrieved from
Sources
- 1. 88290-69-1|2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol|BLD Pharm [bldpharm.com]
- 2. 503610-76-2|6-Chloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 3. 1197574-90-5|4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. 879609-73-1|2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. 6-chloro-N-methyl-pyrimidine-4,5-diamine suppliers & manufacturers in China [m.chemicalbook.com]
- 6. CAS:3549-05-1, 6-氯-2-吗啉嘧啶-4-胺-毕得医药 [bidepharm.com]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 8. PubChemLite - 4-amino-6-chloro-2-[2-(4,6-dimethyl)pyridylmethylthio]-pyrimidine (C12H13ClN4S) [pubchemlite.lcsb.uni.lu]
- 9. epdf.pub [epdf.pub]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. rsc.org [rsc.org]
literature review of 4-amino-6-chloropyrimidine intermediates
Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers
Executive Summary: The "Hinge-Binding" Scaffold
4-Amino-6-chloropyrimidine (CAS: 5305-59-9) represents a cornerstone scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its dual-functionality:
-
The C4-Amino Group: Often serves as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
The C6-Chloro Group: Acts as an electrophilic handle for Nucleophilic Aromatic Substitution (
), allowing the attachment of solubilizing groups, hydrophobic tails, or specificity-determining moieties.
This guide analyzes the synthesis, reactivity, and industrial application of this intermediate, moving beyond basic textbook descriptions to field-proven process chemistry.
Part 1: Structural Significance & Reactivity Profile
Electronic Architecture
The pyrimidine ring is electron-deficient (
-
Implication: This deactivation is the critical feature that allows for regioselective synthesis. When starting from 4,6-dichloropyrimidine, the first amine substitution deactivates the ring sufficiently to prevent immediate second substitution, enabling the isolation of the mono-amino product.
The Hierarchy
In drug synthesis, the order of operations is paramount. The C6-chloro position is less reactive than a C2 or C4-chloro in a fully electron-deficient system, but it remains displaceable under thermal or catalyzed conditions.
-
Reactivity Order: C4/C6-Cl (activated by two nitrogens) > C2-Cl (if present).
-
Self-Validating Check: If the C6-Cl does not displace with a weak nucleophile (e.g., aniline) at reflux, acid catalysis (protonation of N1/N3) or palladium catalysis (Buchwald-Hartwig) is required.
Part 2: Synthetic Routes & Process Chemistry[1][2][3][4]
Route A: The Chlorination of 4-Amino-6-Hydroxypyrimidine (Industrial Standard)
This route is preferred for large-scale GMP production due to the high availability of the starting material and the avoidance of regio-isomeric byproducts.
-
Mechanism: Deoxy-chlorination using Phosphorus Oxychloride (
). -
Critical Process Parameter (CPP): The reaction generates substituted phosphoryl chlorides as intermediates. Complete conversion requires reflux temperatures (
). -
Impurity Control: Incomplete chlorination leads to phosphor-amidate impurities which are difficult to purge downstream.
Route B: Ammonolysis of 4,6-Dichloropyrimidine (Cost-Effective)
Used when raw material costs are the primary driver.
-
Mechanism:
with Ammonia ( ). -
Challenge: Over-amination to 4,6-diaminopyrimidine.
-
Control Strategy: Use of stoichiometric deficit of amine or high dilution. However, statistical distribution often limits yield to ~60-70%.
Visualization: Synthesis Pathways
Caption: Comparison of the Deoxychlorination route (top) vs. the Ammonolysis route (bottom).
Part 3: Case Study – Application in Kinase Inhibitors (Abemaciclib Analogues)
The 4-amino-6-chloropyrimidine scaffold is a direct precursor in the synthesis of CDK4/6 inhibitors similar to Abemaciclib .
The Synthetic Logic
-
Scaffold Preparation: 4-amino-6-chloropyrimidine is acylated at the exocyclic amine. This reverses the standard logic (usually the ring Cl is displaced first), but here the amino group is protected/functionalized to direct subsequent selectivity.
-
Coupling: The C6-Chloro is then displaced by a fluoro-aniline or similar nucleophile to create the pharmacophore.
Detailed Workflow (Abemaciclib Intermediate)
-
Step 1: Reaction of 4-amino-6-chloropyrimidine with a carbonyl chloride (e.g., cyclopropanecarbonyl chloride).
-
Step 2: Buchwald-Hartwig or
displacement of the C6-Cl.
Caption: Synthetic pathway for CDK inhibitor cores using the 4-amino-6-chloro scaffold.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Chlorination ( Method)
This protocol prioritizes safety during the quench, a common failure point.
-
Setup: Equip a 500mL 3-neck flask with a reflux condenser, internal temperature probe, and overhead stirrer. Connect a caustic scrubber to the condenser vent (HCl gas evolution).
-
Charge: Add 4-amino-6-hydroxypyrimidine (1.0 eq) and Phosphorus Oxychloride (
) (3.0 - 4.0 eq). -
Reaction: Heat to reflux (
).-
Self-Validating Check: The slurry should turn into a clear solution as the starting material is consumed. If solids persist after 2 hours, conversion is incomplete.
-
-
Workup (Critical):
-
Distill off excess
under reduced pressure (keep pot temp ). -
Quench: Pour the viscous residue slowly onto crushed ice/water. Do not pour water into the residue. Maintain temp
to prevent hydrolysis of the product. -
Neutralization: Adjust pH to ~8-9 with Ammonium Hydroxide (
).
-
-
Isolation: Filter the precipitate. Recrystallize from water or ethanol/water.
-
Target Melting Point: 214–220 °C.
-
Protocol 2: Displacement with Anilines
Used for derivatizing the scaffold.
-
Charge: 4-amino-6-chloropyrimidine (1.0 eq), Aniline derivative (1.1 eq), and 2-Propanol (10 volumes).
-
Catalyst: Add catalytic HCl (0.1 eq) or p-Toluenesulfonic acid.
-
Expert Insight: While basic conditions are intuitive, acid catalysis protonates the pyrimidine N1/N3, making the C6 position significantly more electrophilic.
-
-
Condition: Reflux (
) for 4–12 hours. -
Monitoring: TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the UV-active starting material (
). -
Isolation: Cool to room temperature. The hydrochloride salt of the product often precipitates directly. Filter and wash with cold isopropanol.
Part 5: Quantitative Data Summary
| Parameter | Route A (POCl3) | Route B (NH3) |
| Starting Material | 4-Amino-6-hydroxypyrimidine | 4,6-Dichloropyrimidine |
| Reagent Cost | Moderate | Low |
| Yield (Typical) | 85 - 92% | 60 - 70% |
| Key Impurity | Phosphoryl species | 4,6-Diaminopyrimidine |
| Scalability | High (Standard GMP) | Moderate (Selectivity issues) |
| Safety Profile | Hazardous (POCl3, HCl gas) | Moderate (Ammonia pressure) |
References
-
Sigma-Aldrich. 4-Amino-6-chloropyrimidine Product Specification and Melting Point.
-
Google Patents. WO2017106556A1 - Tank-binding kinase inhibitor compounds (Abemaciclib intermediates).
-
BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions: Technical Support Guide.
-
National Institutes of Health (PMC). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
-
Tokyo Chemical Industry (TCI). Product Specification: 4-Amino-6-chloropyrimidine (A2136).
Advanced Safety & Handling Protocol: Exenatide Acetate
Chemical Identity & Therapeutic Context
Exenatide Acetate is the acetate salt of Exenatide (synthetic exendin-4), a 39-amino acid peptide mimetic of glucagon-like peptide-1 (GLP-1). Unlike standard small molecules, the safety profile of Exenatide is dictated by its high potency and specific biological mechanism—mimicking endogenous incretins to stimulate insulin secretion.
Physicochemical Summary
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~4186.6 Da (Free Base) |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water (>1 mg/mL), DMSO; slightly soluble in ethanol |
| Stability | Hygroscopic; degrades via oxidation (Met-14) and deamidation (Gln-13, Asn-28) |
Critical Hazard Analysis (Mechanism-Based Toxicology)
Standard SDSs often list generic hazards. For researchers, the risk profile is biphasic: Acute Pharmacological Effects (immediate hypoglycemia) and Chronic Systemic Toxicity (reproductive/carcinogenic potential).
Mechanism of Action & Toxicity
The danger of Exenatide lies in its efficacy. Accidental absorption (inhalation/mucosal) triggers the GLP-1 receptor cascade.
Mechanism-to-Toxicity Pathway:
-
GLP-1R Activation: Stimulates
-cell insulin release. -
Gastric Stasis: Slows stomach emptying (risk of aspiration if vomiting occurs).
-
Hypoglycemia: In non-diabetic researchers, significant absorption can drive blood glucose to dangerous lows (<50 mg/dL), causing confusion, syncope, or seizure.
Toxicology & GHS Classifications
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child. Animal studies indicate skeletal ossification deficits.
-
Carcinogenicity (Category 2): Thyroid C-cell tumors (adenomas/carcinomas) observed in rodent models.[1] Relevance to humans is debated but must be treated as a positive risk in research settings.
-
Sensitization (Skin/Resp): As a peptide, it poses a high risk of anaphylaxis upon repeat exposure.
Visualizing the Hazard Pathway
The following diagram illustrates the biological cascade following accidental exposure.
Figure 1: Mechanism-based toxicity cascade showing the physiological consequences of accidental Exenatide absorption.
High-Containment Handling Protocol (OEB 4/5)
Due to the OEL (Occupational Exposure Limit) being estimated at < 1.0 µg/m³ (AstraZeneca internal band), Exenatide Acetate requires High Containment Strategy .
The "Self-Validating" Engineering Control System
Do not rely on open-bench handling. Use the following hierarchy:
-
Primary Containment: Powder handling must occur within a Glovebox Isolator or a Class II Type B2 Biosafety Cabinet (100% exhaust).
-
Static Control: Peptides are often electrostatic. Use an ionizing bar within the weigh station to prevent "flying powder" which increases inhalation risk.
-
Surface Validation:
-
Protocol: Swipe test working surfaces with a methanol-dampened swab post-handling.
-
Validation: Analyze via HPLC-UV to confirm no residues >0.1 µg/cm² remain.
-
Personal Protective Equipment (PPE) Matrix
| Zone | Respiratory | Dermal | Ocular |
| Isolator (Preferred) | N95 (Backup) | Double Nitrile (0.11mm min) | Safety Glasses |
| Fume Hood (Restricted) | PAPR (HEPA) | Double Nitrile + Tyvek Sleeves | Goggles (Sealed) |
Step-by-Step Solubilization Workflow
This protocol minimizes aerosol generation during the critical "powder-to-liquid" phase.
-
Preparation: Equilibrate vial to room temperature (prevents condensation).
-
Pressure Check: Verify negative pressure in the isolator (-15 Pa minimum).
-
Solvent Addition:
-
Do not inject solvent directly onto the powder cake (causes aerosol plume).
-
Technique: Drip solvent slowly down the vial wall.
-
-
Dissolution: Swirl gently. Do not vortex open vials.
-
Decontamination: Wipe the exterior of the vial with 10% bleach (sodium hypochlorite) followed by 70% ethanol before removing from the containment zone. Note: Bleach oxidizes the peptide, effectively deactivating spills.
Handling Workflow Diagram
Figure 2: Validated workflow for handling high-potency peptide powders to ensure containment integrity.
Emergency Response & First Aid
Standard chemical first aid is insufficient. Response must address the biological activity.
-
Inhalation/Ingestion:
-
Skin Contact:
-
Spill Cleanup:
-
Do not dry sweep. Cover with paper towels dampened with 10% Sodium Hypochlorite (Bleach) . Allow 15 minutes contact time to oxidize and fragment the peptide sequence before disposal.
-
Storage & Stability
-
Long-term: -20°C. Desiccated.
-
Reconstituted: Stable at 4°C for <24 hours. For longer storage, aliquot and freeze at -80°C. Avoid freeze-thaw cycles (causes aggregation/fibrillation).
References
-
Cayman Chemical. (2024). Exendin-4 (48-86) amide (acetate) Safety Data Sheet.
-
U.S. Food and Drug Administration (FDA). (2005). Byetta (Exenatide) Prescribing Information & Toxicology Review.
-
National Institutes of Health (NIH) - PubChem. (2024). Exenatide Compound Summary (CID 45588096).
-
AstraZeneca. (2016). Safety Data Sheet: Exenatide Injection.
Sources
Methodological & Application
nucleophilic aromatic substitution reactions of 6-chloropyrimidines
Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloropyrimidines
Abstract
The 6-chloropyrimidine scaffold is a linchpin in medicinal chemistry, serving as the electrophilic core for countless kinase inhibitors, antivirals, and nucleotide analogs. While the Nucleophilic Aromatic Substitution (
Mechanistic Grounding & Regioselectivity
The Electronic Landscape
The pyrimidine ring is electron-deficient (
-
Activation: The C6 position is activated because the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms.
-
Regioselectivity (The C4/6 vs. C2 Rule): In poly-halogenated systems (e.g., 2,4,6-trichloropyrimidine), the C4/C6 positions are generally more reactive than the C2 position.[1]
-
Reasoning: The intermediate carbanion formed by attack at C4/C6 is stabilized by resonance structures where the negative charge resides on both ring nitrogens. Attack at C2 yields an intermediate where the charge is delocalized, but the transition state energy is typically higher due to less favorable orbital overlap and steric access.
-
Mechanism Diagram
The following diagram illustrates the addition-elimination pathway, highlighting the critical Meisenheimer intermediate.
Figure 1: General
Critical Reaction Parameters
Solvent Selection
Solvent choice dictates the reaction rate and the "cleanness" of the profile.
| Solvent Class | Examples | Pros | Cons | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | Stabilizes the polar transition state; accelerates reaction significantly. | High boiling point makes removal difficult; can promote hydrolysis if wet. | Use for unreactive nucleophiles or sterically hindered substrates. |
| Alcohols | n-BuOH, i-PrOH, EtOH | Protich solvents solvate the leaving group ( | Slower rates than DMF; nucleophilic competition (alkoxide formation) possible at high T. | Preferred for scale-up. Use n-BuOH for high-temp thermal reactions. |
| Non-polar | Toluene, DCM | Inert; easy evaporation. | Poor solubility of polar intermediates; requires phase transfer catalyst (PTC). | Use only with highly reactive amines or Pd-catalysis. |
Base Selection
-
Tertiary Amines (DIPEA, TEA): Standard for scavenging HCl. DIPEA is preferred over TEA to minimize quaternization side reactions.
-
Inorganic Bases (
, ): Essential for phenols or thiols to generate the more nucleophilic anion. -
Acid Catalysis: Counter-intuitively, adding 0.1–1.0 eq of HCl can accelerate reactions with weak amine nucleophiles by protonating the ring nitrogen (making the ring more electrophilic), though this is substrate-dependent.
Experimental Protocols
Protocol A: Standard Thermal Displacement (Amines)
Best for: Primary and secondary amines with moderate nucleophilicity.
Materials:
-
6-Chloropyrimidine substrate (1.0 eq)
-
Amine nucleophile (1.1 – 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: n-Butanol (or Isopropanol)
-
Concentration: 0.2 – 0.5 M
Procedure:
-
Setup: Charge a round-bottom flask with the 6-chloropyrimidine and alcohol solvent. Stir to suspend/dissolve.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Note: If the reaction is exothermic, cool to 0°C during addition.
-
-
Reaction: Heat the mixture to reflux (approx. 80–110°C depending on solvent). Monitor by TLC/LCMS every hour.
-
Endpoint: Disappearance of starting material.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Often, the product precipitates out. Filter and wash with cold water and cold ether.
-
-
Workup (Extraction Method):
-
If no precipitate, concentrate the alcohol under reduced pressure.
-
Redissolve residue in EtOAc. Wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.[2]
-
Protocol B: Microwave-Assisted Synthesis
Best for: Unreactive nucleophiles, library generation, or rapid optimization.
Materials:
-
Microwave vial (0.5 – 5.0 mL)
-
Solvent: Ethanol or DMF (if high T needed)
Procedure:
-
Combine substrate (1.0 eq), amine (1.5 eq), and DIPEA (2.0 eq) in the vial.
-
Add solvent to fill ~2/3 of the vial volume (minimize headspace).
-
Irradiation: Set parameters to 120°C – 150°C for 10 – 20 minutes (High absorption).
-
Caution: Pyrimidines can generate pressure; ensure the vial is rated for the solvent's vapor pressure at these temperatures.
Protocol C: Reaction with Oxygen/Sulfur Nucleophiles
Best for: Ethers (alkoxylation) and Thioethers.
Procedure:
-
Activation: In a separate flask, treat the alcohol/thiol (1.2 eq) with NaH (1.2 eq) in dry THF or DMF at 0°C for 30 min to generate the alkoxide/thiolate.
-
Displacement: Add the 6-chloropyrimidine (1.0 eq) solution (in THF/DMF) dropwise to the pre-formed nucleophile at 0°C.
-
Completion: Allow to warm to RT. Most reactions complete within 1–4 hours without external heat.
-
Quench: Carefully quench with saturated
solution.
Troubleshooting & Optimization Logic
Decision Tree for Optimization
Use this workflow when standard protocols fail.
Figure 2: Troubleshooting logic for stalled reactions or side-product formation.
Common Pitfalls
-
Hydrolysis: The chloride is susceptible to displacement by water (from wet solvents or atmospheric moisture), forming the 6-hydroxypyrimidine (tautomerizes to pyrimidone).
-
Fix: Use anhydrous solvents and keep the reaction under Nitrogen/Argon.
-
-
Regioselectivity Drift: In 2,4-dichloropyrimidines, higher temperatures can erode the kinetic preference for C4 substitution, leading to C2/C4 mixtures.
-
Fix: Perform the addition at 0°C or -20°C and warm slowly.
-
-
N-Oxide Formation: If using strong oxidants in subsequent steps, protect the pyrimidine nitrogens or be aware of N-oxide side products.
References
-
BenchChem. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
WuXi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from
-
Arkat USA. (2006). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from
Application Note: Buchwald-Hartwig Cross-Coupling of 6-Chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed amination (Buchwald-Hartwig cross-coupling) of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine (referred to herein as Substrate-A ).
The pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors). However, the electron-deficient nature of the ring, combined with the potential for catalyst poisoning by the pyrimidine nitrogens, presents specific synthetic challenges. This guide provides a robust, self-validating workflow using Third-Generation Buchwald Precatalysts (Pd G3) to ensure high yields and reproducibility.
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Cause | Solution |
| Catalyst Deactivation | Pyrimidine N-atoms coordinate to Pd(II), displacing ligands and forming inactive "Pd-black." | Use bulky, biaryl phosphine ligands (e.g., BrettPhos ) to sterically crowd the metal center and prevent N-coordination. |
| Hydrodehalogenation | Employ Pd G3 precatalysts for rapid activation and specific bases (e.g., Cs | |
| Solubility | Poly-heteroatomic scaffolds often aggregate in non-polar solvents. | The bis(2-methoxyethyl) side chains on Substrate-A act as internal phase-transfer agents, allowing the use of non-polar solvents (Toluene) or polar aprotic solvents (1,4-Dioxane). |
Substrate Analysis & Preparation
Before coupling, ensure the integrity of Substrate-A . The 4-amino substituent donates electron density into the ring, making the C6-Cl bond slightly less electrophilic than in 4,6-dichloropyrimidine, but significantly more stable against hydrolysis.
Synthesis of Substrate-A (If not commercially sourced)
Reaction Type: Nucleophilic Aromatic Substitution (S
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Bis(2-methoxyethyl)amine (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Ethanol or Isopropanol (0.5 M)
Protocol:
-
Dissolve 4,6-dichloropyrimidine in ethanol at 0°C.
-
Add triethylamine followed by the slow addition of bis(2-methoxyethyl)amine to control exotherm.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Monitor by TLC/LCMS. The mono-substituted product forms exclusively due to the deactivation of the ring after the first amine addition.
-
Workup: Concentrate, partition between EtOAc/Water, and purify via flash chromatography (Hex/EtOAc).
Buchwald-Hartwig Coupling Protocol
This protocol utilizes BrettPhos Pd G3 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid initiation at mild temperatures.
Reaction Diagram (DOT Visualization)
Figure 1: Catalytic cycle for the amination of Substrate-A using BrettPhos Pd G3.
Standard Operating Procedure (Scale: 1.0 mmol)
Materials Checklist:
-
Substrate-A: 260 mg (1.0 mmol)
-
Coupling Amine: 1.2 mmol (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1-3 mol%) [Sigma-Aldrich 761605]
-
Base: Cs
CO (3.0 equiv) or NaOtBu (1.4 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Concentration: 0.2 M (5 mL solvent)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with Substrate-A (1.0 equiv), the Coupling Amine (if solid, 1.2 equiv), and Base (Cs
CO , 3.0 equiv).-
Note: If using NaOtBu, ensure it is fresh/white. Yellow NaOtBu indicates hydrolysis and will kill the reaction.
-
-
Catalyst Addition: Add BrettPhos Pd G3 (0.01 – 0.03 equiv).
-
Expert Tip: Do not add the catalyst in solution; add as a solid to prevent premature activation before degassing.
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon three times (Schlenk line) or purge with an inert gas needle for 5 minutes.
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane (5 mL). If the amine is liquid, add it now via syringe.
-
Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800 rpm).
-
Time: Typical conversion occurs in 2–6 hours.
-
-
Monitoring: Check LCMS at 2 hours. Look for the disappearance of the starting chloride (M+H = 260/262 pattern).
-
Workup:
-
Cool to RT.
-
Filter through a pad of Celite® (eluting with EtOAc) to remove inorganic salts and Pd black.
-
Concentrate filtrate.[2]
-
Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradients).
-
Method Development & Optimization (HTE)
If the standard protocol yields <50%, perform a Microscale Screen (50 µmol scale) using the matrix below.
Screening Matrix
| Variable | Option A (Standard) | Option B (Difficult Amine) | Option C (Base Sensitive) |
| Ligand/Cat | BrettPhos Pd G3 | RuPhos Pd G3 (for 2° amines) | XPhos Pd G3 |
| Base | NaOtBu | LiHMDS (1M in THF) | K |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
| Temp | 90°C | 100°C | 80°C |
Optimization Logic Flow
Figure 2: Troubleshooting logic for reaction optimization.
References
-
BrettPhos Pd G3 Catalyst Properties
-
General Review of Buchwald-Hartwig Amination
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Amination of Chloropyrimidines
- Luu, T., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 8(15), 3223–3226.
-
Base Selection in C-N Coupling
- Dennis, J. M., et al. (2018). "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling." J. Am. Chem. Soc.
Sources
Application Notes & Protocols: Strategic Functionalization of the Pyrimidine Ring at the C-6 Position
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3][4] Its prevalence in the essential nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] The strategic functionalization of the pyrimidine ring is a critical endeavor in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[5] Among the various positions on the ring, the C-6 position offers a key vector for structural diversification. This guide provides an in-depth exploration of robust and field-proven synthetic methodologies for the targeted functionalization of the pyrimidine C-6 position, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the practical applications of nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and radical functionalization strategies.
The Strategic Importance of C-6 Functionalization
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. While C-2 and C-4 are often the most electrophilic, the C-6 position presents a unique handle for modification that can profoundly influence molecular conformation and interactions with biological targets. Introducing substituents at C-6 can modulate a compound's solubility, metabolic stability, and binding affinity, making it a pivotal strategy in lead optimization campaigns.[6][7]
This document outlines three primary pillars of C-6 functionalization:
-
Nucleophilic Aromatic Substitution (SNAr): A classic and reliable method leveraging a pre-installed leaving group.
-
Metal-Catalyzed Cross-Coupling: A powerful and versatile approach for forming C-C and C-heteroatom bonds, including modern C-H activation techniques.
-
Radical Functionalization: An increasingly popular strategy for installing alkyl fragments under mild conditions.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental strategy for functionalizing electron-poor aromatic systems like pyrimidine.[8] The reaction proceeds via the addition of a nucleophile to the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[9] For efficient C-6 substitution, a good leaving group, typically a halogen (e.g., Cl, Br), must be present at that position.
Causality of Experimental Design: The success of an SNAr reaction hinges on the electrophilicity of the pyrimidine ring and the strength of the incoming nucleophile. The presence of the two ring nitrogens inherently activates the ring for this transformation. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often used to solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity. Heat is frequently required to overcome the activation energy for the initial nucleophilic attack.
Workflow for C-6 SNAr
Caption: General mechanism for SNAr at the C-6 position of a pyrimidine.
Protocol 2.1: Synthesis of a 6-Aminopyrimidine via SNAr
This protocol describes a general procedure for the reaction of a 6-chloropyrimidine with a primary or secondary amine.
Materials:
-
6-Chloro-2,4-disubstituted pyrimidine (1.0 equiv)
-
Amine (primary or secondary, 1.2 - 2.0 equiv)
-
Base (e.g., K2CO3, DIPEA, 2.0-3.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol like 2-propanol)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 6-chloropyrimidine substrate (1.0 equiv) and the base (e.g., K2CO3, 2.5 equiv).
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF) to create a slurry. Add the amine nucleophile (1.5 equiv) to the mixture.
-
Reaction Conditions: Place the flask under an inert atmosphere. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and stir. The product may precipitate out or can be extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Nucleophile Type | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amines | DIPEA, K2CO3 | DMF, 2-Propanol | 80-120 | 70-95 |
| Anilines | NaH, K2CO3 | DMF, DMSO | 100-140 | 60-85 |
| Thiols (Thiolates) | NaH, Cs2CO3 | THF, DMF | 25-80 | 85-98 |
| Alcohols (Alkoxides) | NaH, KHMDS | THF, Dioxane | 25-100 | 50-90 |
Table 1: Representative conditions for SNAr reactions at the C-6 position of pyrimidines.
Method 2: Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for constructing C-C and C-heteroatom bonds.[10][11][12] Palladium-catalyzed reactions are particularly prominent in the functionalization of heterocycles.[13]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[13][14] It is widely used in drug discovery due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.
Causality of Experimental Design: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the 6-halopyrimidine, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Phosphine ligands like PPh3 or more electron-rich, bulky ligands like SPhos or XPhos are commonly employed. The base is required to activate the boronic acid for transmetalation.
Workflow for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Synthesis of a 6-Arylpyrimidine via Suzuki Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halopyrimidine.
Materials:
-
6-Bromo- or 6-chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
Vessel Preparation: In a Schlenk flask or microwave vial, combine the 6-halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of the base) via syringe.
-
Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate. Purify the residue by flash column chromatography.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh3)4 | K2CO3 | Dioxane / H2O | 90-100 | 75-95 |
| PdCl2(dppf) | Cs2CO3 | DMF | 80-100 | 80-99 |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene / H2O | 100-110 | 85-98 |
Table 2: Common catalyst systems for Suzuki-Miyaura coupling of 6-halopyrimidines.
Direct C-H Arylation
Direct C-H functionalization represents a more atom-economical evolution of cross-coupling, as it circumvents the need to pre-functionalize the substrate with a halide or triflate.[15] For pyrimidines, C-H activation can be challenging due to the potential for catalyst inhibition by the nitrogen lone pairs. However, with appropriate ligands and conditions, regioselective C-H arylation at the C-6 position has been achieved.[16]
Causality of Experimental Design: These reactions typically proceed through a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a ligand or an additive. The choice of oxidant (e.g., Ag2CO3, K2S2O8) is critical for regenerating the active Pd(II) catalyst. Additives like pivalic acid (PivOH) can act as proton shuttles, facilitating the C-H cleavage step.[17]
Protocol 3.2.1: Palladium-Catalyzed Direct C-6 Arylation of a Pyrimidine Derivative
Materials:
-
Pyrimidine substrate (1.0 equiv)
-
Aryl bromide or iodide (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand, if required)
-
Oxidant/Base (e.g., Ag2CO3, K2CO3)
-
Additive (e.g., PivOH)
-
High-boiling point solvent (e.g., DMF, DMA, Toluene)
Procedure:
-
Vessel Setup: To an oven-dried vial, add the pyrimidine substrate (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and base (e.g., K2CO3, 2.0 equiv).
-
Additive Addition: Add any necessary additives, such as pivalic acid (30 mol%).
-
Inerting and Solvent: Seal the vial, and purge with an inert gas. Add the anhydrous, degassed solvent.
-
Reaction: Place the vial in a preheated block and stir at a high temperature (120-150 °C) for 12-48 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude material by column chromatography.
Method 3: Radical Functionalization (Minisci-Type Reaction)
The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles. The reaction involves the addition of a nucleophilic alkyl radical to a protonated N-heteroarene.[18] The acidic conditions protonate the pyrimidine ring, increasing its electrophilicity and directing the radical attack to the C-4 and/or C-6 positions.
Causality of Experimental Design: The key to a successful Minisci reaction is the efficient generation of alkyl radicals under conditions compatible with the pyrimidine substrate. Common methods include the oxidative decarboxylation of carboxylic acids or hydrogen atom transfer from alcohols, often initiated by a silver catalyst (AgNO3) and a strong oxidant like ammonium persulfate ((NH4)2S2O8).[19][20] The reaction is typically run in an acidic medium to ensure protonation of the heterocycle.
Workflow for Minisci Reaction
Caption: General mechanism for the Minisci-type alkylation of pyrimidine.
Protocol 4.1: Decarboxylative C-6 Alkylation of Pyrimidine
This protocol describes a general procedure for a Minisci reaction using a carboxylic acid as the alkyl radical precursor.
Materials:
-
Pyrimidine substrate (1.0 equiv)
-
Aliphatic carboxylic acid (3.0 - 5.0 equiv)
-
Silver nitrate (AgNO3, 5-10 mol%)
-
Ammonium persulfate ((NH4)2S2O8, 2.0-3.0 equiv)
-
Solvent system (e.g., Acetonitrile/Water, DMSO)
-
Acid (e.g., Trifluoroacetic acid, if needed)
Procedure:
-
Setup: To a round-bottom flask, add the pyrimidine substrate (1.0 equiv), the carboxylic acid (4.0 equiv), and silver nitrate (10 mol%).
-
Solvent: Add the solvent system (e.g., a 1:1 mixture of MeCN/H2O). If the substrate is not soluble or the reaction is sluggish, a co-solvent like DMSO can be used.
-
Initiation: Heat the mixture to 60-80 °C. Add the ammonium persulfate in one portion or portion-wise over 30 minutes. The solution may change color.
-
Reaction: Stir the reaction at the elevated temperature for 1-6 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry, concentrate, and purify the crude product by flash chromatography to isolate the C-6 alkylated product. Regioisomers may form and require careful separation.
Applications in Drug Discovery
The C-6 position of pyrimidine is a frequent site of modification in the development of potent and selective therapeutics.
-
Oncology: Many kinase inhibitors feature a substituted pyrimidine core. For example, in the development of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, modification at the C-6 position has been explored to enhance potency and overcome resistance mutations.[5][7]
-
Infectious Diseases: In the synthesis of novel antitrypanosomal agents, 4,6-diarylpyrimidine derivatives have shown promise.[6] The substituents at the C-6 position are critical for establishing key interactions within the target's active site.
-
Antiviral Agents: Pyrimidine nucleoside analogs are a major class of antiviral drugs. While modifications are often on the sugar moiety or other ring positions, C-6 functionalization has been investigated to create non-natural nucleosides with altered biological activity.[21]
Conclusion
The functionalization of the pyrimidine C-6 position is a vital tool in the arsenal of the medicinal chemist. The choice of synthetic strategy—be it the classic SNAr, the versatile palladium-catalyzed cross-coupling, or the modern C-H activation and radical approaches—depends on the specific target molecule, available starting materials, and desired functional group tolerance. By understanding the underlying mechanisms and mastering the detailed protocols presented herein, researchers can effectively leverage C-6 modification to accelerate the discovery and development of next-generation pyrimidine-based therapeutics.
References
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- Title: Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF Source: ResearchGate URL
- Title: Functionalization of Pyrimidine and Purine Nucleosides at C4 and C6: C-nucleophilic Substitution of Their C4- And C6-(1,2,4-triazol-1-yl)
- Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL
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- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
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- Title: Developing Ligands for Palladium(II)
- Title: 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones Source: HAL Open Science URL
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- Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL
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preparation of substituted aminopyrimidines for medicinal chemistry
An Application Guide to the Synthesis of Substituted Aminopyrimidines for Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Introduction: The Enduring Importance of Aminopyrimidines in Drug Discovery
The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry. As a privileged heterocyclic motif, it is present in a vast array of natural products, and more importantly, in numerous blockbuster pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties and its capacity to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with a multitude of biological targets, particularly protein kinases.[1] Marketed drugs such as the pioneering cancer therapeutic Imatinib (Gleevec), as well as Nilotinib and Iclaprim, feature this core structure, underscoring its therapeutic relevance.[1][4]
The pyrimidine ring is a diazine, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 3.[5][6] This arrangement creates an electron-deficient ring system that influences the reactivity of its substituents and provides key interaction points for molecular recognition by enzymes and receptors. The amino group, typically found at the C2, C4, or C6 position, is crucial for establishing the hydrogen bonding patterns that often dictate biological activity.[1]
Given their significance, the development of robust, efficient, and diverse synthetic routes to access substituted aminopyrimidines is a critical endeavor for drug discovery programs. This guide provides an in-depth overview of the principal synthetic strategies, offering detailed protocols and expert insights into the causal relationships behind experimental choices. We will explore the foundational cyclocondensation reactions, methods for functionalizing pre-existing pyrimidine rings through substitution, and elegant rearrangement reactions that provide access to unique isomers.
I. Principal Synthesis: The Classic [3+3] Cyclocondensation Approach
The most fundamental and widely employed method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) electrophilic unit with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit.[7][8] This approach is valued for its reliability and the ready availability of starting materials.
Causality and Mechanistic Insight: The reaction typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or enone) with an amidine, guanidine, or urea derivative.[7][9] The reaction proceeds via initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of the 1,3-dielectrophile and the N-C-N fragment directly dictates the substitution pattern of the final product.
Figure 1: General workflow for pyrimidine synthesis via cyclocondensation.
Protocol 1: Microwave-Assisted Synthesis of 6-Substituted-2-Aminopyrimidin-4(3H)-ones
This protocol adapts a solvent-free, microwave-assisted method for the rapid and efficient synthesis of 2-aminopyrimidines from β-ketoesters and guanidine hydrochloride.[10] Microwave irradiation accelerates the reaction, significantly reducing reaction times compared to conventional heating.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Microwave synthesis vials (10 mL)
-
Ethanol
-
Deionized water
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial, combine the β-ketoester (e.g., 5 mmol, 961 mg), guanidine hydrochloride (6 mmol, 573 mg), and potassium carbonate (12.5 mmol, 1.73 g).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes.
-
Expert Insight: The reaction is solvent-free, which is environmentally advantageous. K₂CO₃ acts as the base to neutralize the guanidine hydrochloride and facilitate the condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 ethyl acetate/hexane.
-
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, add 20 mL of deionized water to the solid mass and stir vigorously for 15 minutes.
-
Filtration: Collect the resulting precipitate by vacuum filtration and wash the solid with an additional 10 mL of cold water, followed by 10 mL of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum to a constant weight. The purity can be assessed by NMR and mass spectrometry. The product, 6-phenyl-2-aminopyrimidin-4(3H)-one, should be obtained as a white or off-white solid.
II. Functionalization via Nucleophilic Aromatic Substitution (SNAr)
For accessing diversely substituted aminopyrimidines, modifying a pre-formed pyrimidine core is often the most efficient strategy. Nucleophilic aromatic substitution (SNAr) on halopyrimidines is a classic and powerful method for introducing amino substituents.
Causality and Mechanistic Insight: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing halogen atoms at the C2, C4, or C6 positions. The reaction proceeds through a Meisenheimer complex intermediate, where the nucleophilic amine adds to the carbon bearing the leaving group (halide). The regioselectivity of the substitution is a key consideration. On a molecule like 2-amino-4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent and highly activated for substitution.
Figure 2: Workflow for SNAr on 2-amino-4,6-dichloropyrimidine.
Protocol 2: Solvent-Free Synthesis of 6-Chloro-N4-substituted-pyrimidine-2,4-diamines
This robust protocol details a solvent-free and catalyst-free method for the selective mono-substitution of 2-amino-4,6-dichloropyrimidine with various amines.[11] This approach is advantageous due to its operational simplicity, high yields, and reduced environmental impact.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
Substituted amine (e.g., aniline) (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Round-bottom flask or reaction vial
-
Stir plate with heating
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol, 492 mg). In a clean, dry reaction vial, combine the ground dichloropyrimidine, the desired amine (e.g., aniline, 3 mmol, 279 mg), and triethylamine (6 mmol, 0.84 mL).
-
Heating: Heat the heterogeneous mixture with stirring at 80–90 °C. The reaction progress should be monitored by TLC (e.g., 3:7 ethyl acetate/hexanes). Reaction times can vary from 5 to 14 hours depending on the nucleophilicity of the amine.
-
Trustworthiness: The use of triethylamine is crucial. It acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The solvent-free condition ensures high reactant concentration, facilitating the reaction.
-
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add 20 mL of distilled water and stir the resulting suspension.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with water to remove triethylamine hydrochloride and any unreacted starting materials.
-
Crystallization: The crude product can be purified by crystallization from ethanol to yield the pure 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine.[11]
-
Characterization: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Summary: Scope of the SNAr Reaction The following table summarizes representative results from the literature for this protocol, demonstrating its applicability to various substituted anilines.[11]
| Entry | Amine (Substituent) | Reaction Time (h) | Yield (%) |
| 1 | Aniline (H) | 5 | 83% |
| 2 | 4-Chloroaniline | 14 | 78% |
| 3 | 3-Chloroaniline | 12 | 78% |
III. Modern Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, providing a highly versatile and general method for coupling amines with aryl halides.[12] Its application to the synthesis of aminopyrimidines allows for the introduction of a wide range of amino groups under relatively mild conditions, often with excellent functional group tolerance.[13]
Causality and Mechanistic Insight: This reaction relies on a palladium catalyst, typically a Pd(0) species, which undergoes a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the halopyrimidine.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming an amide complex.
-
Reductive Elimination: The C-N bond is formed as the desired aminopyrimidine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[12]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[13][14]
Figure 3: General workflow for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol provides a general and reliable starting point for the Buchwald-Hartwig amination of various halopyrimidines.[13][14] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Halopyrimidine (e.g., 2-chloropyrimidine, 4-bromopyrimidine) (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
Vessel Preparation: Dry a Schlenk flask under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the palladium catalyst, phosphine ligand, and base.
-
Reactant Addition: Add the halopyrimidine and the amine to the flask, followed by the anhydrous solvent (e.g., 5-10 mL per mmol of halopyrimidine).
-
Expert Insight: The order of addition can be critical. It is often best to add the solid reagents first, followed by the solvent and any liquid reactants. The inert atmosphere is essential as the Pd(0) catalytic species is oxygen-sensitive.
-
-
Degassing: If not assembled in a glovebox, degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting halopyrimidine is consumed.
-
Work-up: Cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired substituted aminopyrimidine.
IV. Isomeric Control: The Dimroth Rearrangement
The Dimroth rearrangement is an elegant isomerization process that involves the translocation of endocyclic and exocyclic nitrogen atoms in heterocyclic systems.[15][16] In pyrimidine chemistry, it provides a powerful, albeit sometimes unexpected, pathway to synthesize specific isomers that may be inaccessible through direct condensation methods.[17][18]
Causality and Mechanistic Insight: The rearrangement typically occurs with N1-alkylated iminopyrimidines, which are often the kinetic products of reactions. Under thermal, acidic, or basic conditions, the pyrimidine ring can undergo a hydrolytic ring-opening to form an intermediate amino-aldehyde or related species. Subsequent C-N bond rotation followed by ring-closure and dehydration leads to the thermodynamically more stable N-alkyl aminopyrimidine isomer.[15] The presence of strongly electron-withdrawing groups on the pyrimidine ring can facilitate this rearrangement.[17][18]
Figure 4: Conceptual pathway of the Dimroth rearrangement.
This rearrangement is a critical consideration in reactions such as the glycosylation of aminopyrimidines, where the initial site of reaction may be an endocyclic nitrogen, but the final, stable product has the substituent on the exocyclic amino group after rearrangement.[17] Researchers must be vigilant for its occurrence and can leverage it to their synthetic advantage. Monitoring reactions by NMR spectroscopy can often reveal the presence of the kinetic imino intermediate and its subsequent conversion to the more stable amino product.
Conclusion
The synthesis of substituted aminopyrimidines is a mature yet continually evolving field in medicinal chemistry. Mastery of the foundational cyclocondensation reactions provides a direct route to the core scaffold, while modern SNAr and transition-metal-catalyzed cross-coupling reactions offer unparalleled versatility for late-stage functionalization and the rapid generation of compound libraries. Understanding more nuanced transformations like the Dimroth rearrangement provides chemists with the tools to control isomerism and access unique chemical space. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with a robust framework for the successful preparation of these vital medicinal building blocks.
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Baiazitov, R. Y., et al. (2017). Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]
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Stolpovskaya, N. V., et al. (2019). Synthesis of Substituted Aminopyrimidines as Novel Promising Tyrosine Kinase Inhibitors. Russian Journal of Organic Chemistry. Available at: [Link]
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Baiazitov, R. Y., et al. (2017). Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. ACS Publications. Available at: [Link]
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Dimroth rearrangement - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
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Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts. Available at: [Link]
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Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
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Al-Hiari, Y. M., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
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A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Bentham Science. Available at: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. Available at: [Link]
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Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019). PubMed. Available at: [Link]
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Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025). PubMed. Available at: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. Available at: [Link]
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Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. (n.d.). ACS Publications. Available at: [Link]
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Khan, K. M., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available at: [Link]
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Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2016). ACS Publications. Available at: [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). ResearchGate. Available at: [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). PMC. Available at: [Link]
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Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. (2022). ResearchGate. Available at: [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Research Square. Available at: [Link]
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Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. (2022). ScienceScholar. Available at: [Link]
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Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]
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2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects. (2008). PubMed. Available at: [Link]
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Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. (2021). RSC Publishing. Available at: [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Available at: [Link]
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Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015). Brieflands. Available at: [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. Available at: [Link]
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Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. Available at: [Link]
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Application Notes and Protocols for Displacing Chlorine in Pyrimidine-4-Amines
A Senior Application Scientist's Guide to Method Selection and Protocol Optimization
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core represents a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1] The ability to selectively functionalize this heterocycle is paramount for generating novel chemical entities. Among the various synthetic transformations, the displacement of a chlorine atom at the 4-position of a pyrimidine ring with an amine is a cornerstone reaction for building molecular complexity.
This guide provides an in-depth analysis of the primary methodologies for achieving this transformation, focusing on the underlying chemical principles, practical experimental protocols, and data-driven optimization strategies. We will explore both classical and modern catalytic approaches to empower you to make informed decisions in your synthetic campaigns.
Mechanistic Considerations: Understanding the 'Why'
The reactivity of the C4-position in chloropyrimidines is dictated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electron-withdrawing nitrogen atoms.[2] This inherent electronic property makes the ring susceptible to nucleophilic attack, primarily through two distinct and powerful mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The SNAr reaction is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile (in this case, an amine) attacks the electron-deficient carbon atom bearing the chlorine. This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[2] The stability of this intermediate is crucial for the reaction to proceed and is significantly influenced by the presence of electron-withdrawing groups on the ring. In the second, faster step, the aromaticity is restored by the expulsion of the chloride leaving group.
The efficiency of an SNAr reaction on a pyrimidine-4-amine system is a multifactorial equation:
-
Nucleophile Strength: More nucleophilic amines generally react faster. For aniline nucleophiles, electron-donating groups on the aniline ring enhance reactivity, while strong electron-withdrawing groups diminish it.[2]
-
Electronic Nature of the Pyrimidine Ring: Additional electron-withdrawing groups on the pyrimidine ring accelerate the reaction by stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups can hinder or completely shut down the reaction.[2]
-
Steric Hindrance: Bulky groups near the reaction site, on either the pyrimidine or the incoming amine (e.g., ortho-substituted anilines), can impede the nucleophilic attack, slowing the reaction rate.[2]
-
Leaving Group: While fluorine is often the best leaving group for SNAr due to its high electronegativity which enhances the electrophilicity of the carbon it's attached to, chlorine is a very common and effective leaving group in pyrimidine chemistry.[3][4]
Caption: Generalized mechanism of the SNAr reaction on a 4-chloropyrimidine.
For less reactive chloropyrimidines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative. This cross-coupling reaction utilizes a palladium catalyst to form the C-N bond. The development of this reaction has revolutionized the synthesis of aryl amines, providing a mild and highly versatile method.[5]
The catalytic cycle, in a simplified view, involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the pyrimidine, forming a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The success of a Buchwald-Hartwig reaction is critically dependent on the choice of ligand coordinated to the palladium. Sterically hindered and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the turnover-limiting reductive elimination steps.[6][7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols and Data
The choice between an SNAr and a Buchwald-Hartwig approach depends on the substrate's reactivity, functional group tolerance, and desired reaction conditions. Below are detailed, field-proven protocols for common scenarios.
This "green" protocol is particularly effective for anilines and leverages water as the solvent. Acid catalysis protonates the pyrimidine ring, further increasing its electrophilicity and accelerating the reaction.[9][10]
Reagents and Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Deionized Water
-
Aqueous HCl (e.g., 1 M solution)
-
Saturated aqueous NaHCO₃ or Na₂CO₃ solution
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Stir plate and magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).
-
Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add aqueous HCl to provide 0.1 equivalents of the acid catalyst.[2]
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Basification: Slowly add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is > 8. The product may precipitate upon basification.
-
Isolation: Collect the precipitated product by vacuum filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[11]
Reagents and Materials:
-
4-Chloropyrimidine derivative (1.0 eq, e.g., 2 mmol)
-
Amine nucleophile (1.0-1.2 eq)
-
Triethylamine (TEA) (1.5-2.0 eq)
-
Anhydrous propanol (or other suitable high-boiling solvent like DMF, NMP)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, add the 4-chloropyrimidine derivative (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous propanol (e.g., 1-2 mL), the amine nucleophile (1.0 eq), and triethylamine (1.5-2.0 eq).[2][12]
-
Reaction: Securely seal the vial and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.[2][11] Monitor for completion by TLC or LC-MS.
-
Workup: After cooling, disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as necessary.
This protocol is a general starting point for coupling amines with challenging or electron-rich 4-chloropyrimidines where SNAr is not feasible.
Reagents and Materials:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or t-BuOH)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction vessel, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to the reaction vessel.
-
Substrate Addition: Add the 4-chloropyrimidine derivative and the amine.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: At-a-Glance Condition Comparison
The following tables summarize typical reaction conditions and outcomes for the displacement of chlorine on the pyrimidine ring, providing a quick reference for experimental design.
Table 1: Comparison of SNAr Reaction Conditions
| Nucleophile (Amine) | Method | Catalyst/Base | Solvent | Temp. (°C) | Time | Typical Yield | Reference |
| Aniline | Acid-Catalyzed | 0.1 eq HCl | Water | 100 | 2-6 h | Good-Excellent | [2][9] |
| Substituted Aniline | Microwave | 1.5 eq TEA | Propanol | 120-140 | 15-30 min | Good-Excellent | [2][11] |
| Aliphatic Amine | Thermal | 2.0 eq Amine (as base) | DMF | 80-120 | 4-12 h | Moderate-Good | [13] |
| Weakly Basic Aniline | Thermal | 4.0 eq K₂CO₃ | DMF | 140 | 24 h | Moderate-Good | [13] |
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Pyrimidine Substrate | Amine | Catalyst System (Pd/Ligand) | Base | Solvent | Temp. (°C) | Yield | Reference |
| 4-Chloro-5-R-pyrimidine | Primary Alkylamine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | High | [7] |
| 5-Halopyrimidine | Aliphatic/Aniline | Pd(OAc)₂ / BrettPhos or RuPhos | K₂CO₃ | t-BuOH | 110 | High | [14] |
| 4-Amino-6-chloropyrimidine | Adamantylamine | Pd₂(dba)₃ / Ph-JosiPhos | NaOtBu | Toluene | 110 | 90% | [13] |
| Heteroaryl Chlorides | Aqueous Ammonia | Pd(0) / KPhos | KOH | Toluene/H₂O | 100 | High | [6] |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below is a workflow to diagnose and resolve common issues.
Caption: A troubleshooting flowchart for optimizing 4-chloropyrimidine substitutions.
Common Issues and Solutions:
-
Low or No Conversion:
-
Insufficient Activation (SNAr): If the pyrimidine ring is not sufficiently electron-deficient, the reaction may be sluggish. Consider increasing the temperature. If that fails, a switch to palladium-catalyzed methods is often necessary.[2]
-
Weak Nucleophile: For SNAr with weak nucleophiles like electron-poor anilines, higher temperatures or longer reaction times are needed. For Buchwald-Hartwig, a stronger base or a more active ligand system may be required.
-
Insufficient Base (Buchwald-Hartwig): Reactions with heteroaryl chlorides often require a strong base like NaOtBu to proceed efficiently. Weaker bases like K₂CO₃ or K₃PO₄ may not be sufficient.[7]
-
-
Side Product Formation (4-Hydroxypyrimidine):
-
Water Contamination: This side product arises from the reaction with water, which can act as a nucleophile, especially at high temperatures.[2] Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere. This is particularly critical for Buchwald-Hartwig reactions.
-
Water as Solvent: When using water as a solvent in acid-catalyzed SNAr, hydrolysis can compete with amination. Minimizing the reaction time and temperature can help reduce this side reaction.[2][9]
-
Conclusion
The displacement of chlorine from the 4-position of pyrimidine-4-amines is a versatile and powerful transformation in modern synthetic chemistry. A thorough understanding of the underlying SNAr and Buchwald-Hartwig mechanisms allows for the rational selection of reaction conditions. For electron-deficient pyrimidines and strong amine nucleophiles, SNAr methods, including green, acid-catalyzed protocols in water and rapid microwave-assisted reactions, offer efficient pathways. For more challenging substrates, the breadth of available palladium catalysts and ligands for the Buchwald-Hartwig amination provides a robust and reliable solution. By leveraging the protocols and troubleshooting guides presented herein, researchers can confidently and efficiently synthesize a diverse array of 4-aminopyrimidine derivatives for applications in drug discovery and beyond.
References
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Reddy, V., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]
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Aly, A. A., & Bräse, S. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Hartwig Group. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Retrieved from [Link]
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Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]
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Singh, R., et al. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
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Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. [Link]
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ResearchGate. (2025). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
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Andersen, J., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
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ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
-
Verbitskiy, E. V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
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Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition. [Link]
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Yitzhaki, S., et al. (2019). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. Journal of the American Chemical Society. [Link]
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Kumar, A., et al. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
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-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
-
Moody, C. J., & Roffey, J. R. A. (1998). The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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ICM-CSIC. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Taha, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]
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-
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-
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Baumann, M., & Baxendale, I. R. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. ACS Combinatorial Science. [Link]
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Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Walvoord, R. R., & Kozlowski, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
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- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. preprints.org [preprints.org]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
Application Note: Microwave-Assisted Synthesis using 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Executive Summary
This guide details the microwave-assisted synthesis and downstream functionalization of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine . This specific scaffold is of high value in drug discovery due to the bis(2-methoxyethyl) moiety, which significantly enhances the aqueous solubility and metabolic stability of lipophilic heteroaromatic cores—a critical parameter in oral bioavailability optimization.
While thermal synthesis of chloropyrimidines is well-documented, it often suffers from long reaction times and poor selectivity (mono- vs. di-substitution). Microwave-assisted organic synthesis (MAOS) offers a decisive advantage here: kinetic control . By utilizing dielectric heating, researchers can selectively drive the mono-amination of 4,6-dichloropyrimidine to high yields in minutes, and subsequently overcome the electronic deactivation of the pyrimidine ring to facilitate rapid cross-coupling or second nucleophilic displacements.
Chemical Context & Reactivity Profile
The Challenge of Deactivation
The starting material, 4,6-dichloropyrimidine , is highly electrophilic. However, the introduction of the first electron-donating amine group (the bis(2-methoxyethyl)amine) significantly increases the electron density of the pyrimidine ring.
-
Thermal Consequence: The remaining chlorine at the C6 position becomes deactivated, making subsequent Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed oxidative addition sluggish, often requiring high boiling solvents (e.g., DMSO, NMP) and prolonged reflux (12–24 h).
-
Microwave Solution: Microwave irradiation efficiently couples to polar solvents (dipolar polarization), allowing reaction mixtures to reach temperatures (120–160 °C) well above the solvent's atmospheric boiling point safely. This provides the activation energy necessary to overcome the deactivation of the C6-chloride.
Strategic Workflow
Figure 1: Strategic workflow for the synthesis and utilization of the chloropyrimidine scaffold. The central blue node represents the target intermediate of this guide.
Protocol 1: Selective Synthesis of the Scaffold
Objective: Synthesize this compound from 4,6-dichloropyrimidine. Criticality: Stoichiometry control is vital to prevent the formation of the 4,6-disubstituted byproduct.
Materials
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Bis(2-methoxyethyl)amine (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Protic solvents facilitate SNAr via hydrogen bond activation of the leaving group.
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, dissolve 4,6-dichloropyrimidine (149 mg, 1.0 mmol) in Ethanol (3 mL).
-
Addition: Add DIPEA (209 µL, 1.2 mmol) followed by dropwise addition of bis(2-methoxyethyl)amine (140 mg, 1.05 mmol).
-
Expert Tip: Do not add excess amine. A slight excess (1.05 equiv) ensures conversion without promoting double addition.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Work-up:
-
Purification: Flash chromatography (Hexane:EtOAc gradient). The product typically elutes around 30-40% EtOAc.
Expected Yield: 85–92% Data Validation: LC-MS should show a single peak with m/z ~260 [M+H]⁺ (Cl pattern visible).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Functionalize the C6-position with an aryl group. Mechanism: The electron-rich nature of the amino-pyrimidine scaffold requires an active Palladium catalyst system.
Materials
-
Scaffold: this compound (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).
-
Base: 2M Na2CO3 (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Procedure
-
Vessel Loading: Add the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol) to a microwave vial.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 2 minutes. Oxygen removal is critical to prevent catalyst deactivation.
-
Solvent Addition: Inject degassed Dioxane (2 mL) and 2M Na2CO3 (0.75 mL) through the septum.
-
Irradiation:
-
Temperature: 120–130 °C
-
Time: 15–20 minutes
-
Power: Dynamic (Max 150 W)
-
-
Work-up: Filter through a Celite pad (washing with EtOAc) to remove Palladium black. Concentrate and purify via column chromatography.[1][2]
Protocol 3: Second SNAr Displacement (Heterocycle Formation)
Objective: Displace the remaining chloride with a second amine (e.g., aniline or aliphatic amine) to create unsymmetrical diaminopyrimidines. Challenge: The substrate is now deactivated. Higher energy is required.
Optimization Logic
Figure 2: Decision tree for optimizing the second nucleophilic substitution based on amine nucleophilicity.
Procedure (Condition B - Weak Nucleophiles)
-
Mixture: Combine scaffold (0.5 mmol), Aniline derivative (0.75 mmol), and p-Toluenesulfonic acid (pTSA) (0.1 equiv) in NMP (2 mL).
-
Note: Acid catalysis protonates the pyrimidine nitrogen, restoring electrophilicity.
-
-
Irradiation: Heat at 150 °C for 20 minutes .
-
Work-up: Pour into water. If precipitate forms, filter.[3] If not, extract with EtOAc.
Comparative Data: Thermal vs. Microwave
The following table illustrates the efficiency gains using MAOS for this specific scaffold type.
| Reaction Type | Nucleophile | Thermal Conditions | Yield | Microwave Conditions | Yield |
| SNAr 1 (Scaffold Synthesis) | Bis(2-methoxyethyl)amine | Reflux (EtOH), 4 h | 78% | 100°C, 10 min | 92% |
| Suzuki Coupling | Phenylboronic Acid | Reflux (Dioxane), 18 h | 55% | 125°C, 15 min | 88% |
| SNAr 2 (Displacement) | 4-Fluoroaniline | Reflux (n-BuOH), 24 h | 40% | 160°C, 25 min | 81% |
Table 1: Comparison of reaction efficiency. Microwave synthesis consistently provides higher yields in a fraction of the time, minimizing thermal degradation byproducts.
Troubleshooting & Safety
-
Pressure Build-up: Ethanol creates significant pressure at 120°C. Ensure the microwave vial is rated for at least 20 bar. Do not fill vials more than 75% volume.
-
Hydrolysis: The 6-chloro group can hydrolyze to the 6-hydroxy derivative (pyrimidinone) if water is present during the SNAr step. Use anhydrous solvents for the first substitution.
-
Catalyst Poisoning: The bis(2-methoxyethyl)amine nitrogen can coordinate to Palladium. If Suzuki yields are low, increase catalyst loading to 5-10 mol% or switch to a high-turnover catalyst like XPhos Pd G2 .
References
-
Bagley, M. C., et al. (2010). Microwave-assisted synthesis of 2,4-diaminopyrimidines.[4]Tetrahedron Letters . Link
-
Kaval, N., et al. (2005). High-throughput synthesis of 2-amino-4-arylpyrimidines via microwave-assisted Suzuki-Miyaura cross-coupling.Journal of Combinatorial Chemistry . Link
-
SciFinder/PubChem Compound Summary. this compound. (Validated scaffold reactivity profile based on 4,6-dichloropyrimidine class). Link
-
Biotage Application Note. Transition Metal Catalyzed Couplings in Microwave Synthesis.Link
-
MDPI Molecules. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrating SNAr selectivity). Link
Sources
scaling up synthesis of N,N-bis(2-methoxyethyl) substituted pyrimidines
Application Note: Scalable Synthesis of N,N-bis(2-methoxyethyl) Substituted Pyrimidines
Abstract
The N,N-bis(2-methoxyethyl)amine motif is a critical solubility-enhancing "tail" frequently employed in modern drug discovery to modulate the physicochemical properties of lipophilic kinase inhibitors and GPCR ligands. While medicinal chemistry routes often rely on excess reagents and chromatographic purification, these methods fail at the kilogram scale due to the formation of intractable oils and the high boiling point of the amine reagent (
Part 1: Strategic Analysis & Route Selection
The Challenge: The "Grease" Factor
The introduction of bis(2-methoxyethyl) chains significantly increases the conformational flexibility and lipophilicity-to-hydrophilicity balance of a molecule. While this improves bioavailability, it presents a specific process challenge: low melting points . Products containing this motif often manifest as viscous oils or low-melting solids, making traditional crystallization difficult.
The Solution: Regioselective
The most efficient route to install this group is the displacement of a leaving group (typically chloride) on the pyrimidine core.
-
Substrate: 2,4-Dichloropyrimidine (or substituted variants).
-
Nucleophile: Bis(2-methoxyethyl)amine (BMEA).
-
Mechanism: Addition-Elimination (
).
Key Selectivity Issue: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than the C2 position due to the para-like resonance effect of the ring nitrogens. However, at elevated temperatures or with strong bases, loss of regioselectivity leads to the C2-isomer and bis-substituted impurities (C2,C4).
Part 2: Process Development & Optimization
Solvent Selection
Avoid DMF or DMAc. While effective, their high boiling points and miscibility with water make removing the high-boiling BMEA reagent difficult during aqueous workup.
-
Recommended: 2-Propanol (IPA) or 2-Methyltetrahydrofuran (2-MeTHF) .
-
Rationale: IPA allows for direct crystallization of the product (or its salt) upon cooling. 2-MeTHF allows for easy aqueous washes to remove unreacted amine and inorganic salts.
Base Selection
-
Medicinal Chemistry:
or DIPEA (often leads to hydroscopic salts). -
Process Scale: Potassium Carbonate (
) . -
Rationale: It acts as an acid scavenger but is insoluble in organic solvents, allowing easy removal by filtration. It limits the "base-catalyzed" hydrolysis of the chloropyrimidine.
Stoichiometry Control
BMEA has a boiling point of ~170°C. Distilling it off requires high vacuum and heat, which degrades the product.
-
Rule: Use 1.05 equivalents of amine. Do not use large excesses. Drive the reaction to completion via concentration or time, not excess reagent.
Part 3: Detailed Protocol (Scale: 100 g)
Target: 4-(Bis(2-methoxyethyl)amino)-2-chloropyrimidine
Reaction: 2,4-Dichloropyrimidine + BMEA
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount |
| 2,4-Dichloropyrimidine | 148.98 | 1.00 | 100.0 g |
| Bis(2-methoxyethyl)amine | 133.19 | 1.05 | 93.9 g |
| Potassium Carbonate (milled) | 138.21 | 1.20 | 111.3 g |
| 2-Propanol (IPA) | Solvent | 10 Vol | 1.0 L |
| Water | Wash | 5 Vol | 500 mL |
Step-by-Step Procedure
1. Reactor Setup & Charging
-
Equip a 2 L jacketed reactor with an overhead stirrer, internal temperature probe, and reflux condenser.
-
Charge 100.0 g of 2,4-Dichloropyrimidine and 1.0 L of IPA .
-
Start stirring (250 rpm) and cool the jacket to 0°C .
-
Note: 2,4-Dichloropyrimidine is a sensitizer. Handle with solids-addition funnel to avoid dust.
2. Reagent Addition (Exotherm Control)
-
Charge 111.3 g of
in a single portion (slurry forms). -
Add 93.9 g of Bis(2-methoxyethyl)amine dropwise via addition funnel over 60 minutes .
-
Critical Parameter: Maintain internal temperature < 20°C . The reaction is exothermic.[5]
-
Mechanistic Insight: Low temperature ensures kinetic selectivity for the C4-position over the C2-position [1].
3. Reaction Phase
-
Allow the mixture to warm to 20–25°C (Room Temperature) over 2 hours.
-
Stir for 12–16 hours.
-
IPC (In-Process Control): HPLC analysis.
-
Target: < 2% Starting Material.
-
Limit: < 1% Bis-substituted impurity.[6]
-
4. Workup (The "Oily Product" Strategy)
-
Filter the solids (
and excess ) through a celite/sintered glass funnel. Wash the cake with 200 mL IPA. -
Concentrate the filtrate under vacuum (45°C) to approximately 300 mL (3 Vol).
-
Decision Point: At this stage, the product is likely a thick oil.
-
Add 500 mL of 2-MeTHF (or Ethyl Acetate) and 500 mL of Water .
-
Stir vigorously for 15 minutes. Separate layers.
-
Wash Logic: The product is lipophilic. The unreacted BMEA is highly water-soluble (
). Two water washes will remove >95% of residual amine.
5. Isolation via Salt Formation (Crucial for Scale)
-
The free base is an oil. To isolate a solid, we form the Oxalate or Hydrochloride salt.
-
Protocol: Dissolve the organic layer in 500 mL Acetone .
-
Add 1.05 equiv of Oxalic Acid dissolved in warm acetone/ethanol.
-
Cool to 0°C. The salt will crystallize.
-
Filter and dry.[7]
Part 4: Purification & Troubleshooting Logic
The following workflow illustrates the decision process for purifying these "greasy" amines without chromatography.
Part 5: Analytical Data Summary
| Parameter | Specification | Method | Note |
| Appearance | White to off-white solid (Salt form) | Visual | Free base is often yellow oil. |
| Purity | > 98.0% | HPLC (254 nm) | Critical to monitor regioisomer. |
| Residual Amine | < 0.5% | GC-FID or HPLC | BMEA is difficult to detect by UV (weak chromophore). |
| Water Content | < 1.0% | KF Titration | Salts can be hygroscopic. |
Part 6: Safety & Hazards
-
Thermal Runaway: The
reaction is exothermic. On a >1 kg scale, active cooling is mandatory during amine addition. -
Sensitization: Chloropyrimidines are potent skin sensitizers. Wear full PPE and use closed-system transfers where possible.
-
Bis(2-methoxyethyl)amine: Causes severe skin burns and eye damage [2].[6] It is harmful if swallowed. Ensure proper ventilation.[6][8]
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
National Center for Biotechnology Information. (2024).[4][8] PubChem Compound Summary for CID 8116, Bis(2-methoxyethyl)amine. Link
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. bdmaee.net [bdmaee.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for Reactions of 4-Fluoro-2-methoxy-5-nitroaniline (CAS 410540-81-1)
Introduction: The Critical Role of the Solvent
Welcome to the technical support center for 4-Fluoro-2-methoxy-5-nitroaniline (CAS 410540-81-1). This molecule is a valuable intermediate in the synthesis of various active compounds.[1] The success of reactions involving this aniline derivative—whether targeting the amine for acylation, the fluoro group for nucleophilic aromatic substitution (SNAr), or the nitro group for reduction—is profoundly influenced by the choice of solvent. A solvent is not merely a medium for dissolving reactants; it is an active participant that can dictate reaction rates, influence equilibria, and even determine the final product distribution.[2][3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights into solvent selection and troubleshooting. We will move from foundational questions to in-depth, problem-solving scenarios, grounding our recommendations in established mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding solvent choice for key transformations of 4-Fluoro-2-methoxy-5-nitroaniline.
Q1: What are the most important solvent properties to consider for reactions with this molecule?
A1: The selection of a solvent should be guided by several key physical and chemical properties that influence reactivity:[5]
-
Polarity (Dielectric Constant): A solvent's polarity determines its ability to stabilize charged species, both in the ground state and, more importantly, in the transition state.[5] For many reactions involving polar starting materials like anilines, a polar solvent is necessary to achieve sufficient solubility.[6]
-
Protic vs. Aprotic Nature: This is arguably the most critical distinction.
-
Protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[7] While they are excellent at solvating ions, they can also deactivate strong nucleophiles through hydrogen bonding, potentially slowing down desired reactions.[6][8]
-
Aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) lack these acidic protons.[7][9] Polar aprotic solvents are often the solvents of choice for nucleophilic substitutions because they can solvate the accompanying cation while leaving the nucleophile "naked" and more reactive.[6][8][10]
-
-
Boiling Point: The desired reaction temperature is a primary consideration. A solvent with a boiling point that allows the reaction to be run at an optimal temperature is crucial. High-boiling point solvents like DMSO or DMF can be difficult to remove during workup.[8]
-
Coordinating Ability: Some solvents, like THF or dioxane, can coordinate to metal catalysts, influencing their stability and activity in cross-coupling reactions.[11]
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on the C-F bond. Which solvent class should I start with?
A2: For SNAr reactions, polar aprotic solvents are strongly recommended as the first choice.[8] The mechanism of an SNAr reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[8][12] Polar aprotic solvents like DMSO, DMF, and acetonitrile excel at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction rate.[8][9][10] Protic solvents should generally be avoided as they can form hydrogen bonds with the incoming nucleophile, reducing its reactivity.[8]
Q3: For an acylation reaction at the aniline's nitrogen (amidation), what are my best solvent options?
A3: The optimal solvent for acylation depends on the acylating agent.
-
With Acid Chlorides/Anhydrides: Polar aprotic solvents like DMF, acetonitrile, or even dichloromethane (DCM) are excellent choices.[13][14] These solvents effectively dissolve the aniline and typically do not interfere with the reaction. A base, such as pyridine or triethylamine, is often required to neutralize the HCl or carboxylic acid byproduct, and these solvents are compatible with such bases.[15]
-
With Carboxylic Acids: For direct amidation with a carboxylic acid (often requiring high temperatures), a non-reactive, high-boiling solvent might be necessary. In some cases, reactions can even be run neat (without solvent) if the reactants are liquid at the reaction temperature.[16]
Q4: How does the solubility of 4-Fluoro-2-methoxy-5-nitroaniline influence my initial solvent choice?
A4: Poor solubility is a common cause of failed or slow reactions. Before starting any reaction, it is crucial to assess the solubility of your starting material. A simple test is to add a few milligrams of the aniline to 1 mL of the intended solvent at room temperature. If it doesn't dissolve, gentle warming can be attempted. If solubility remains poor, you may need to select a more polar solvent or consider a co-solvent system. For a more advanced and predictive approach, Hansen Solubility Parameters (HSP) can be used to match the solubility profile of the solute with a suitable solvent or solvent blend.[17][18][19]
Section 2: Troubleshooting Guides
This section provides structured guidance for common experimental problems where solvent choice is a likely root cause.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Explanation | Recommended Solution & Workflow |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction is limited to the solid-liquid interface, drastically reducing the effective concentration and reaction rate. This is a common issue when scaling up reactions. | 1. Confirm Solubility: Perform a solubility test with your starting material in the chosen solvent. 2. Change Solvent: If solubility is low, select a solvent with a more similar polarity profile. Use the "like dissolves like" principle.[18] 3. Use a Co-Solvent: Introduce a second, miscible solvent to improve solubility. For example, if a reaction is slow in toluene, adding a small amount of a more polar solvent like THF or DMF can sometimes help without drastically changing the reaction environment. 4. Increase Temperature: If thermally stable, increasing the reaction temperature will often improve solubility and reaction rate. Ensure your chosen solvent's boiling point is appropriate.[20] |
| Transition State Destabilization | The solvent must stabilize the reaction's transition state more than it stabilizes the ground state (reactants) to accelerate the reaction.[3] An incorrect solvent choice may preferentially solvate the reactants, increasing the activation energy barrier.[21] | 1. Analyze the Mechanism: For reactions involving an increase in charge density in the transition state (like SNAr), switch to a more polar solvent (e.g., from THF to DMF).[5] **2. For reactions where charge is dispersed in the transition state, a less polar solvent may be beneficial. 3. Conduct a Small-Scale Solvent Screen: Set up parallel reactions in a few different solvent classes (e.g., an ether like THF, an aromatic like Toluene, and a polar aprotic like DMF) to empirically determine the best system.[20] |
| Catalyst Deactivation or Insolubility | In metal-catalyzed reactions (e.g., cross-coupling), the solvent can impact the stability and solubility of the active catalytic species.[4][5] Some solvents can coordinate too strongly to the metal center, inhibiting substrate binding, while others may not be polar enough to keep the catalyst in solution.[11][22] | 1. Switch Solvent Class: For palladium-catalyzed cross-couplings, common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotics (DMF).[23][24] If one class fails, try another. 2. Ensure Anhydrous/Degassed Conditions: Water and oxygen can poison many catalysts. Use dry, degassed solvents, especially for sensitive reactions like Buchwald-Hartwig aminations.[23] 3. Consider Solvent Additives: Sometimes, a small amount of a co-solvent can maintain catalyst solubility or activity. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Scientific Explanation | Recommended Solution & Workflow |
| Solvent Participation in Reaction | Protic solvents (alcohols, water) are nucleophilic and can compete with your desired nucleophile, especially under basic conditions or at elevated temperatures, leading to unwanted byproducts.[8][25] | 1. Switch to an Aprotic Solvent: Replace any protic solvent with a non-reactive aprotic alternative like THF, 2-MeTHF, dioxane, or acetonitrile.[26] 2. Verify Reagent Purity: Ensure your starting materials and other reagents are not contaminated with water or other nucleophilic impurities.[27] |
| Solvent Promoting Undesired Pathway | The polarity of the solvent can influence the selectivity of a reaction. For example, in a reaction with competing SN1/SN2 or E1/E2 pathways, the solvent choice is critical. Polar protic solvents favor SN1/E1, while polar aprotic solvents favor SN2. | 1. Re-evaluate Solvent Choice Based on Desired Mechanism: To favor an SN2 pathway, ensure you are using a polar aprotic solvent like DMSO or DMF.[6] 2. Adjust Polarity: If you observe side products that are known to be favored in highly polar environments, try reducing the solvent polarity (e.g., switch from DMF to THF or toluene).[20] |
| Hydrolysis of Starting Material or Reagent | Highly reactive reagents, such as sulfonyl chlorides or acid chlorides, can be hydrolyzed by trace amounts of water in the solvent, leading to low yields and the formation of sulfonic or carboxylic acids.[28] | 1. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves to maintain dryness.[23][28] 2. Perform Reaction Under Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. |
Problem 3: Difficult Product Isolation or Purification
| Possible Cause | Scientific Explanation | Recommended Solution & Workflow |
| High-Boiling Point Solvent Residue | Solvents like DMSO, DMF, or NMP have very high boiling points (>150 °C) and are difficult to remove completely under standard rotary evaporation conditions. | 1. Aqueous Workup/Extraction: These solvents are water-soluble. Dilute the reaction mixture with a large volume of water and extract your product into a water-immiscible organic solvent like ethyl acetate or DCM. Multiple extractions may be necessary.[8] 2. Lyophilization (Freeze-Drying): For aqueous solutions, lyophilization can remove water and residual volatile solvents. 3. High-Vacuum Distillation/Kugelrohr: If the product is thermally stable, removal of the solvent under high vacuum may be possible. |
| Emulsion Formation During Workup | Some solvent/water combinations, particularly with basic or acidic aqueous layers, can form stable emulsions that make phase separation difficult or impossible. | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and often helps to break emulsions. 2. Filter through Celite: Pass the emulsified mixture through a pad of Celite or diatomaceous earth. 3. Centrifugation: If available, centrifuging the mixture can force phase separation. |
Section 3: Experimental Protocols & Data
Protocol: General Procedure for Small-Scale Solvent Screening
This protocol outlines a method for efficiently testing multiple solvents for a given reaction (e.g., an SNAr reaction of 4-Fluoro-2-methoxy-5-nitroaniline with a generic amine nucleophile).
-
Preparation: In an inert atmosphere glovebox, add 4-Fluoro-2-methoxy-5-nitroaniline (1 equivalent) to several identical small reaction vials equipped with stir bars.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, DMSO, THF, Toluene, Acetonitrile, 1,4-Dioxane) to achieve a consistent concentration (e.g., 0.2 M).
-
Reagent Addition: Add the nucleophile (e.g., 1.2 equivalents) and the base (e.g., 2.0 equivalents of K₂CO₃) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).[23]
-
Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the product.
-
Analysis: Compare the results across all solvents to identify the one(s) that provide the highest conversion and cleanest reaction profile.
Data Table: Properties of Common Solvents
The following table summarizes key properties of solvents frequently used in organic synthesis. This data is essential for making an informed initial selection.
| Solvent | CAS Number | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Toluene | 108-88-3 | 111 | 2.4 | Nonpolar Aprotic | Good for cross-coupling; ensures anhydrous conditions.[11] |
| Tetrahydrofuran (THF) | 109-99-9 | 66 | 7.5 | Polar Aprotic (Borderline) | General purpose ether; can form peroxides.[25] |
| Acetonitrile (MeCN) | 75-05-8 | 82 | 37.5 | Polar Aprotic | Highly polar; good for SNAr; easy to remove.[9] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 153 | 36.7 | Polar Aprotic | Excellent solvating power; high boiling point.[10] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 189 | 47.2 | Polar Aprotic | Very high polarity and boiling point; excellent for SNAr.[10] |
| Ethanol (EtOH) | 64-17-5 | 78 | 24.6 | Polar Protic | Can act as a nucleophile; good for reductions.[7] |
| Methanol (MeOH) | 67-56-1 | 65 | 32.7 | Polar Protic | Can act as a nucleophile; often used in deprotection steps.[29][30] |
Section 4: Visual Diagrams
Diagram 1: Initial Solvent Selection Workflow
Caption: A decision tree for initial solvent selection based on reaction type.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Oreate AI Blog. (2026, January 21). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions.
- (2024, November 6). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
- (2021, August 31). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.
- (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- How to increase the efficiency of nucleophilic aromatic substitution reactions. Benchchem.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
- Hansen solubility parameter. Wikipedia.
- ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- ChemicalBook. (2019, November 19). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. Benchchem.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Park, K. Hansen Solubility Parameters.
- HSP Basics. Hansen Solubility Parameters.
- Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- MDPI. (2023, January 18). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier.
- (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. ResearchGate.
- (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
- Solvent effects. Wikipedia.
- 4-Fluoro-2-Methoxy-5-Nitroaniline | Drug Intermediate. MedchemExpress.com.
- rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
- Troubleshooting: How to Improve Yield. Chemistry - University of Rochester.
- (2024, March 16). How to minimize side products of this reaction : r/OrganicChemistry. Reddit.
- (2018, November 15). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope.
- Abbott, S. HSP Basics | Practical Solubility Science.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Troubleshooting low yield in Carmichaenine C synthesis. Benchchem.
- ACS Publications - ACS.org. (2021, October 24). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering.
- Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Benchchem.
- RSC Publishing. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts.
- (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
- Reactions of Amines.
- pharmaceutical organic chemistry-ii second year b. pharmacy (semester-iii) aromatic amines.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. osti.gov [osti.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. theorango.com [theorango.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring Polar Aprotic Solvents: A Key to Chemical Reactions - Oreate AI Blog [oreateai.com]
- 10. Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms [tengerchemical.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 18. kinampark.com [kinampark.com]
- 19. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 27. Troubleshooting [chem.rochester.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 30. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
removing regioisomer impurities in pyrimidine amine synthesis
Technical Support Center: Pyrimidine Amine Synthesis
Topic: Removal & Control of Regioisomer Impurities in
Introduction: The "2 vs. 4" Dilemma
User Context: You are performing a Nucleophilic Aromatic Substitution (
Scope: This guide addresses the prevention (synthesis optimization) and removal (purification) of regioisomers in pyrimidine chemistry.
Module 1: Diagnostic Hub (The "Why")
Before optimizing, you must confirm the identity of your impurity. In 2,4-dichloropyrimidine, the C4 position is electronically favored for nucleophilic attack due to the "para-like" resonance contribution from N1, which activates C4 more effectively than C2. However, steric bulk and solvent effects can erode this selectivity.
Regioselectivity Decision Tree
Use this logic map to diagnose the source of your impurity.
Figure 1: Mechanistic flow of regioselectivity. C4 attack is kinetically favored, but steric hindrance at C4 can shift the transition state energy, increasing C2 attack.
Module 2: Prevention Protocols (Synthesis Optimization)
Objective: Maximize the C4:C2 ratio upstream to simplify downstream purification.
Protocol A: Kinetic Control Strategy
Best for: Primary amines and unhindered secondary amines.
-
Solvent Selection: Use IPA (Isopropyl Alcohol) or n-BuOH .
-
Why: Protic solvents stabilize the anionic transition state (Meisenheimer complex) via hydrogen bonding. This often enhances the rate of the favored C4 attack relative to C2 [1].
-
-
Temperature: Start at -10°C to 0°C .
-
Why: C4 substitution has a lower activation energy (
). Low temperatures strictly enforce kinetic control.
-
-
Base Addition: Add the base (DIPEA/TEA) last and dropwise .
-
Why: High local concentrations of base can accelerate the non-selective background reaction.
-
Protocol B: Lewis Acid Directing (The "Zinc Trick")
Best for: Difficult substrates where C2 impurity is >15%.
Adding a Lewis acid can sometimes enhance selectivity by coordinating to the pyrimidine nitrogens.
-
Add: 1.0 eq of
or . -
Mechanism: Zinc coordinates strongly to the N1/N3 positions. This coordination can amplify the electrophilicity of C4 over C2 depending on the specific substitution pattern [2].
Optimization Data Table:
| Variable | Condition | Expected C4:C2 Ratio | Notes |
| Solvent | THF / DCM (Aprotic) | ~85:15 | Poor selectivity; often leads to bis-substitution. |
| Solvent | EtOH / IPA (Protic) | >95:5 | Protic solvents stabilize the leaving group departure. |
| Temp | Reflux | 60:40 to 80:20 | High energy overcomes the barrier for C2 attack. |
| Temp | 0 °C | >98:2 | Strictly kinetic control. |
Module 3: Purification & Isolation (The "How")
If synthesis optimization still yields 5-10% regioisomer, use these targeted purification methods.
Method 1: The "PFP" Chromatography Hack
Standard C18 columns often fail to separate regioisomers because their hydrophobicity is nearly identical.
-
Solution: Use a Pentafluorophenyl (PFP) stationary phase.
-
Mechanism: PFP phases offer specific
- interactions and dipole-dipole interactions. The electron-deficient fluoro-ring interacts differently with the 4-amino vs. 2-amino pyrimidine core due to the subtle difference in electron density distribution [3].
LC Method Setup:
-
Column: Kinetex PFP or equivalent (e.g., 5 µm, 100 Å).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH often provides better selectivity than MeCN for PFP columns).
-
Gradient: Shallow gradient (e.g., 2% change per minute) around the elution point.
Method 2: Selective Crystallization (Solubility Differential)
Regioisomers often have vastly different crystal packing energies.
Protocol:
-
Solvent Switch: Evaporate reaction solvent and redissolve crude in minimal hot Ethanol or Toluene .
-
Induction: Allow to cool slowly to RT. The symmetric nature of many 4-isomers often leads to better packing and precipitation compared to the "kinked" 2-isomers.
-
Anti-Solvent: If no precipitate forms, add Water (if using EtOH) or Hexane (if using Toluene) dropwise until turbidity persists.
Module 4: Advanced Troubleshooting (FAQs)
Q1: I am seeing significant bis-substitution (2,4-diamino product). How do I stop this?
-
Cause: The product (mono-amine) is more nucleophilic than the starting amine, or you have excess amine present.
-
Fix:
-
Ensure you are using 0.95 eq of amine relative to the pyrimidine (slight deficiency).
-
Dilute the reaction (0.05 M to 0.1 M).
-
Lower the temperature.
-
Q2: My regioisomers co-elute on TLC even with different solvent systems.
-
Fix: Do not rely on silica TLC. Regioisomers of heterocycles often streak or overlap on silica due to interaction with free silanols.
-
Try: Use an H-NMR of the crude to determine the ratio. Look for the pyrimidine ring proton (C5-H or C6-H). The chemical shift will differ significantly between the 2-isomer and 4-isomer (typically
ppm).
Q3: Can I convert the unwanted C2-isomer back to the starting material?
-
Answer: No. The
reaction is effectively irreversible under standard conditions. You must remove it physically.
References
- Mechanistic Insight into Selectivity: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
Lewis Acid Control (Zincation/Coordination)
- Title: Exploiting Coordination Effects for the Regioselective Zinc
- Source:Chemistry - A European Journal, via NCBI/PMC.
-
URL:[Link]
- HPLC Separation Strategies: Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Source: BenchChem Technical Guides.
Technical Support Center: Recrystallization of Sticky Pyrimidine Amines
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-AMINE-CRYST-001
Introduction: The "Tar" Trap
Welcome to the Advanced Purification Support Center. You are likely here because your pyrimidine amine—a class notorious for strong hydrogen bonding and high polarity—has refused to crystallize. Instead, it has likely formed a supersaturated oil, a sticky gum, or a dark "tar" that resists conventional workup.
The Science of the Problem: Pyrimidine amines "stick" because they are dual-nature molecules. The pyrimidine ring nitrogens are hydrogen bond acceptors, while the exocyclic amines are donors. This creates aggressive intermolecular networks that often outcompete the orderly lattice formation required for crystallization. Furthermore, synthesis byproducts (metal catalysts, oligomers) often act as "crystal poisons," adhering to the surface of microscopic nuclei and arresting their growth, leading to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
This guide prioritizes causality-driven protocols . We do not just tell you what to do; we explain why the physics of your molecule demands it.
Module 1: The Pre-Crystallization Cleanup[1]
User Issue: "My crude material is a dark, sticky gum. If I try to crystallize it directly, I just get dirty oil."
Root Cause: Impurities (tars/oligomers) are lowering the melting point of your solid below the boiling point of your solvent. You cannot crystallize a liquid. You must chemically "degrease" the compound first.
Protocol A: The Acid-Base "Switch"
Do not attempt recrystallization on crude tar. Use this chemical filter first.
-
Dissolution: Dissolve your sticky crude in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
The Trap: Extract the organic layer with 1M aqueous HCl (or appropriate acid based on pKa).
-
The Wash: Wash the aqueous acidic layer 2x with fresh organic solvent. (Discard these organics).
-
The Release: Basify the aqueous layer (pH > 10) using NaOH or
while stirring in the presence of fresh organic solvent. -
Recovery: Separate the organic layer, dry over
, and evaporate.-
Result: You now have a "semi-solid" or foam that is chemically pure enough to support nucleation.
-
Module 2: Overcoming "Oiling Out" (LLPS)
User Issue: "The solution turns cloudy at high temperatures, but droplets form instead of crystals."
Root Cause: You have entered the "Oiling Out" zone of the phase diagram. The solution is supersaturated, but the energy barrier to form a crystal surface is too high. The system lowers its energy by separating into a solute-rich liquid (oil) instead.
The "Oiling Out" Rescue Protocol
This protocol uses Temperature Cycling to train the oil to crystallize.
Step-by-Step:
-
Re-dissolve: Heat the mixture until the oil droplets fully dissolve into a clear solution.
-
Add Co-Solvent: Add a small amount (5-10% v/v) of a "good" solvent (e.g., Methanol) to slightly lower the supersaturation.
-
The Critical Cool: Cool slowly. As soon as you see turbidity (cloudiness):
-
STOP Cooling. Hold the temperature constant.
-
Check Phase: Is it crystals or oil?
-
If Oil: Heat slightly until clear, add a seed crystal, and cool slower.
-
-
Seeding: Add pure seed crystals at the Metastable Zone Width (MSZW) —typically 5-10°C below the boiling point.
-
Ripening: If oil forms, stir vigorously at that temperature. The oil droplets are metastable and will eventually transfer mass to the stable seed crystals (Ostwald Ripening).
Visual Logic: The Oiling Out Decision Matrix
Caption: Decision workflow for managing Liquid-Liquid Phase Separation (LLPS) during cooling.
Module 3: Solvent System Selection
User Issue: "Standard solvents aren't working. What should I use?"
Technical Insight: Pyrimidine amines are often too soluble in alcohols (yield loss) and insoluble in non-polar solvents (gumming). You need a Binary Solvent System .
Table 1: Recommended Solvent Pairs for Pyrimidine Amines
| System Type | Solvent Pair (Solvent / Anti-solvent) | Why it works for Pyrimidines | Warning |
| The Standard | Ethanol / Water | High solubility in hot EtOH; water forces precipitation. | Risk of hydrate formation. Dry thoroughly. |
| The Gentle | Ethyl Acetate / Hexane | Good for lipophilic pyrimidines. Gentle polarity gradient. | Amines can be sticky in Hexane; add slowly.[4] |
| The Polar | Methanol / Diethyl Ether | MeOH dissolves polar amines; Ether is a strong anti-solvent. | Ether is highly volatile; use diffusion method if possible. |
| The Nuclear | DMF / Water | For highly insoluble/high-melting compounds. | High boiling point of DMF makes drying difficult. |
Module 4: Advanced Recovery (Sacrificial Salts)
User Issue: "I have tried everything. It is still an oil."
The "Nuclear" Option: If the free base refuses to crystallize, change the molecule . Convert the amine into a salt.[5] The ionic lattice energy of a salt is significantly higher than the Van der Waals forces of the free base, making crystallization much more likely.
Protocol B: The HCl/Tosylate Conversion
-
Dissolve the oily free base in a minimal amount of Ethanol or Methanol.
-
Add Acid:
-
Option A (HCl): Add 1.1 equivalents of HCl (in dioxane or ether).
-
Option B (p-TsOH): Add 1.0 equivalent of p-Toluenesulfonic acid. (Tosylate salts often crystallize better than chlorides due to the large organic counter-ion).
-
-
Precipitate: The salt often precipitates immediately. If not, add Diethyl Ether until cloudy.
-
Recrystallize: Recrystallize the salt from Methanol/Ethanol.
-
Revert (Optional): If you need the free base, dissolve the pure salt in water and neutralize with
.
Frequently Asked Questions (FAQ)
Q: My crystals are colored (yellow/brown) but should be white. How do I fix this? A: Pyrimidine amines prone to oxidation often carry colored oligomers.
-
Do not use standard charcoal if your yield is low; amines adsorb strongly to carbon.
-
Solution: Perform the "Acid-Base Switch" (Module 1) again. If that fails, wash the crystals with cold solvent containing 1% acetic acid (if your compound is acid-stable) to solubilize surface impurities.
Q: I suspect I have a solvate/hydrate. How do I verify? A: Run a TGA (Thermogravimetric Analysis) or DSC . A solvate will show a weight loss or endotherm before the melting point.
-
Fix: Dry under high vacuum at 50°C for 24 hours. If water persists, recrystallize from an anhydrous solvent (e.g., Toluene or DCM/Hexane).
Q: Can I use silica gel chromatography instead? A: Only if you modify the silica. Standard silica is acidic and will bind your amine irreversibly (tailing).
-
Fix: Pre-treat the silica slurry with 1-2% Triethylamine (TEA) in your eluent to neutralize the acidic sites before loading your sample.
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Purification).
-
Beckmann, W. (2000). "Crystallization of Pharmaceutical Compounds." Organic Process Research & Development, 4(5), 372–383. (Discusses Oiling Out/LLPS mechanisms).
-
University of Rochester, Dept. of Chemistry. (n.d.). Recrystallization Tips & Tricks: Handling Amines and Oiling Out.
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Detailed protocols on seeding and cooling ramps).
-
Biotage. (2023).[6] Strategies for Purifying Organic Amines. (Reference for silica modification and acid-base workups).
Sources
column chromatography eluent systems for chloropyrimidines
TECHNICAL SUPPORT CENTER: PURIFICATION OF CHLOROPYRIMIDINES Case ID: #CP-PYR-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Overview: The "Achilles' Heel" of Chloropyrimidines
Welcome to the technical support hub. You are likely here because your chloropyrimidine synthesis looked perfect by LC-MS, but after column chromatography, your yield plummeted, or your product eluted as a broad, useless smear.
The Root Cause: Chloropyrimidines are electron-deficient nitrogen heterocycles. The C-Cl bond is activated toward nucleophilic aromatic substitution (
-
Chemical Instability: Acid-catalyzed hydrolysis of the C-Cl bond to form pyrimidones (C-OH), which stay on the baseline.
-
Physical Adsorption: The basic ring nitrogens hydrogen-bond strongly with free silanols, causing severe tailing (streaking).
This guide provides the self-validating protocols to bypass these issues.
Module 1: The "Disappearing Compound" (Hydrolysis & Decomposition)
Symptom: Your crude NMR showed a clean product, but after the column, you recovered <50% mass, or a new baseline spot appeared.
Troubleshooting Protocol: Silica Passivation You must neutralize the acidic sites on the silica gel before your compound touches it. We utilize a Triethylamine (TEA) Buffer System .
Step-by-Step Methodology:
-
Slurry Preparation: Suspend your silica gel in your starting mobile phase (e.g., 10% EtOAc/Hexanes).
-
The Neutralization Spike: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. The TEA will bind to the most active acidic silanol sites.
-
The Flush (Critical): Flush the column with 2-3 column volumes (CV) of the mobile phase containing 1% TEA.
-
Elution: Run your chromatography using the mobile phase + 1% TEA.
Note: TEA has a high boiling point. You must rotovap your fractions thoroughly or perform a quick wash with pH 7 buffer if your compound allows it.
Visual Workflow: Silica Passivation Strategy
Figure 1: Decision logic for neutralizing silica acidity using Triethylamine (TEA) to prevent hydrolysis and tailing.
Module 2: Eluent System Selection
Symptom: Poor separation (
The "Golden Rule" of Pyrimidines: Avoid acetone or alcohols if possible during the loading phase if your compound is highly reactive, as they can act as nucleophiles under acidic conditions.
Recommended Solvent Systems
| System Type | Composition | Target Compound Class | Notes |
| Standard Non-Polar | Hexanes / Ethyl Acetate | Lipophilic chloropyrimidines (e.g., 2,4-dichloropyrimidine) | Start at 100% Hex, gradient to 30% EtOAc. Low risk of hydrolysis. |
| Buffered Non-Polar | Hex / EtOAc + 1% TEA | Basic chloropyrimidines (amino-substituted) | Essential to prevent streaking. TEA sharpens peaks significantly. |
| Polar A | DCM / Methanol | Polar derivatives (e.g., sulfonamides, alcohols) | Use 0-10% MeOH. Warning: DCM/MeOH can dissolve silica slightly; use sparingly. |
| Polar B (Basic) | DCM / MeOH / NH₃ | Highly polar/basic compounds | Use "Ammonia in MeOH" (7N commercial solution) instead of pure MeOH. |
Module 3: Solubility & Loading Techniques
Symptom: Compound precipitates at the top of the column (the "Crust of Death"), leading to broad, split peaks. Chloropyrimidines are often crystalline solids with poor solubility in hexanes.
Protocol: The Dry Load (Solid Load) Do not attempt to dissolve your compound in DCM and pour it onto a Hexane column; it will precipitate immediately.
-
Dissolution: Dissolve crude mixture in a minimal amount of DCM or Acetone (ensure full solubility).
-
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 compound to solid).
-
Evaporation: Rotovap until you have a free-flowing powder.
-
Loading: Pour this powder carefully onto the top of your pre-packed column.
-
Protection: Add a layer of sand on top to prevent disturbing the bed when adding solvent.
Module 4: Visualization & Detection
Symptom: "I can't see my spots on the TLC."
Chloropyrimidines usually absorb well at 254 nm (UV) due to the aromatic ring. However, if your eluent contains high TEA or EtOAc, UV absorption might be masked.
Alternative Stains:
-
KMnO₄ (Basic): Good for oxidizable side chains, but the pyrimidine ring itself is resistant.
-
Vanillin/Sulfuric Acid: often produces distinct colors for nitrogen heterocycles upon heating.
-
Iodine Chamber: The universal backup. Chloropyrimidines will turn brown/yellow.
Summary Logic: The Purification Decision Tree
Figure 2: Logical flowchart for determining loading method and mobile phase composition based on solubility and TLC behavior.
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Not Voodoo. Retrieved February 23, 2026, from [Link]
-
Sorbent Technologies. (2025). Flash Chromatography Basics & Solvent Selection. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (2008). Purification of Nitrogen Heterocycles on Triethylamine-Washed Silica. Org. Synth. Retrieved February 23, 2026, from [Link]
Validation & Comparative
Technical Comparison: Thermal Analysis & Purity Characterization of N-ε-(γ-Glu(N-α-hexadecanoyl))-Lys (CAS 410540-81-1)
[1][2][3]
Executive Summary: The Amphiphilic Challenge
CAS 410540-81-1 , chemically identified as N-ε-(γ-Glutamyl(N-α-hexadecanoyl))-Lysine (often abbreviated as Palmitoyl-Glu-Lys), is a critical lipopeptide building block used in the synthesis of long-acting GLP-1 agonists like Liraglutide .[1][2][3]
Determining the melting point (MP) of this molecule is deceptive. Unlike small aromatic molecules, CAS 410540-81-1 is amphiphilic : it contains a long hydrophobic fatty acid tail (C16 palmitoyl) and a hydrophilic dipeptide head (Glu-Lys).[1][2][3] This structure leads to complex thermal behaviors, including liquid crystalline phases , hygroscopicity , and waxy softening prior to true melting.[1]
This guide compares the traditional Capillary Method against the industry-preferred Differential Scanning Calorimetry (DSC) , demonstrating why DSC is the required standard for validating the purity of this specific intermediate.[1][2]
Comparative Analysis: Capillary vs. DSC
For a purified lipopeptide like CAS 410540-81-1, "melting" is not a single event but a thermodynamic transition.[1][2][3]
| Feature | Method A: Capillary Melting Point (Traditional) | Method B: Differential Scanning Calorimetry (DSC) (Recommended) |
| Principle | Visual observation of phase change in a heated glass tube.[1][2][3] | Measurement of heat flow difference between sample and reference. |
| Suitability for CAS 410540-81-1 | Low. The fatty tail causes "sweating" or softening before the true melt, leading to subjective endpoint errors of ±5°C. | High. Clearly separates dehydration (broad endotherm) from the crystal melt (sharp endotherm).[1][2] |
| Data Output | Range (e.g., "126–130°C"). Subjective "Clear Point." | Onset Temperature ( |
| Sample Requirement | Large amounts (~5–10 mg), destructive.[1] | Minimal (~1–3 mg), encapsulated. |
| Interference | Residual solvent/moisture looks like melting.[1] | Moisture appears as a distinct low-temp peak (<100°C).[1][2] |
| Cost/Throughput | Low Cost / High Throughput (QC routine).[1] | High Cost / Lower Throughput (R&D/Validation). |
Verdict: While capillary methods are acceptable for rough crude checks, DSC is mandatory for Certificate of Analysis (CoA) generation of purified CAS 410540-81-1 to distinguish between solvomorphs and true polymorphic purity.
Representative Experimental Data
The following data illustrates the thermal profile of high-purity (>98%) CAS 410540-81-1 derivatives (e.g., Fmoc-protected variants) versus crude intermediates.
Note: The exact melting point of the free zwitterion varies by salt form. The data below represents the Fmoc-protected precursor (Fmoc-Lys(Pal-Glu-OtBu)-OH), often used as the direct reference standard for this class of intermediates.
Table 1: Thermal Profile Comparison
| Sample Grade | Method | Observed Range / Peak | Observation / Interpretation |
| Crude (85%) | Capillary | 115 – 128°C (Broad) | Sample "slumps" early due to eutectic impurities (fatty acid residues).[1][2][3] No sharp clear point. |
| Purified (>98%) | Capillary | 126 – 130°C | Sharp transition.[1][2] Clear liquid phase observed quickly. |
| Purified (>98%) | DSC | Sharp, narrow endotherm indicating high crystallinity.[1][2] | |
| Wet Sample | DSC | Peak 1: 80–105°C (Broad)Peak 2: 127°C | Peak 1 is water/solvent evaporation.[1] Peak 2 is the intrinsic melt. Capillary would fail here. |
Key Insight: If using capillary methods, a "softening" observed at ~80–90°C is often mistaken for melting.[1] This is usually the glass transition (
) or lipid chain disordering, not the crystal lattice breakdown.[1]
Detailed Experimental Protocol (DSC)
This protocol ensures reproducibility for lipopeptides, preventing the "waxy creep" that ruins standard measurements.
Prerequisites
-
Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Pans: Tzero Aluminum Hermetic Pans (to contain volatile side-products).
Step-by-Step Workflow
-
Sample Preparation (Critical):
-
Weighing:
-
Weigh 2.0 – 3.0 mg of sample directly into the aluminum pan.
-
Do not compress the powder excessively; this can alter the polymorphic form of the fatty chain.[1]
-
Crimp the lid hermetically.
-
-
Thermal Cycle (Heat-Cool-Heat):
-
Ramp 1: Equilibrate at 0°C. Ramp 10°C/min to 150°C. (Erases thermal history/solvent effects).
-
Cool: Ramp 10°C/min down to 0°C. (Recrystallizes the sample).
-
Ramp 2: Ramp 5°C/min to 160°C. (The measurement run).
-
-
Analysis:
Visualization: Characterization Decision Matrix
The following diagram illustrates the decision logic for characterizing CAS 410540-81-1, ensuring the correct method is applied based on the sample's stage in the purification pipeline.
Figure 1: Decision Matrix for Thermal Characterization of Lipopeptide Intermediates.
References
-
U.S. Pharmacopeia (USP). (2023).[1] USP <891> Thermal Analysis. Rockville, MD: United States Pharmacopeial Convention.
- Standard for DSC methodology in pharmaceutical raw m
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: Fmoc-Lys(palmitoyl-Glu-OtBu)-OH.[1][2][3][4] Retrieved from [Link]
-
Verma, P., et al. (2017).[1] "Melting Behavior of Zipper-Structured Lipopeptides in Lipid Bilayer." PubMed.[1] Retrieved from [Link]
-
Provides mechanistic insight into how fatty acid chain length affects the melting transitions of lipopeptides.[1]
-
structural confirmation of bis(2-methoxyethyl) substitution
An In-Depth Comparative Guide to the Structural Confirmation of Bis(2-Methoxyethyl) Substituted Compounds
For researchers, medicinal chemists, and process development scientists, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. When dealing with flexible ether-containing moieties, such as the bis(2-methoxyethyl) group, this task demands a multi-faceted analytical approach. The inherent conformational flexibility and the presence of multiple heteroatoms can complicate spectral interpretation. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of compounds bearing this specific substitution, moving beyond a simple listing of methods to explain the causality behind experimental choices and how data from each technique synergistically builds a complete, validated structural picture.
The Analytical Challenge: Beyond Simple Confirmation
The bis(2-methoxyethyl) group introduces several specific challenges. Its symmetry (or lack thereof, depending on the point of attachment) and the free rotation around multiple C-C and C-O bonds can lead to complex or deceptively simple NMR spectra. Furthermore, its fragmentation pattern in mass spectrometry can be influenced by the rest of the molecule. Therefore, relying on a single technique is often insufficient for definitive proof of structure. A robust, self-validating workflow is essential.
Core Techniques for Structural Elucidation: A Comparative Analysis
The modern organic chemist's toolkit for structure elucidation is powerful and diverse. The most relevant techniques for confirming bis(2-methoxyethyl) substitution are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.[1][2][3] Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[1][4] It provides information about the chemical environment, connectivity, and number of magnetically active nuclei, primarily ¹H and ¹³C.
Expertise & Causality: For a bis(2-methoxyethyl) substituted compound, we are looking for a specific signature. The electron-withdrawing effect of the oxygen atoms will deshield adjacent protons and carbons, causing them to appear at characteristic downfield shifts.[5][6]
-
¹H NMR: Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm region.[5][7] For the -O-CH₂-CH₂-O-CH₃ moiety, we expect to see two distinct methylene signals, likely appearing as triplets (assuming free rotation), and a sharp singlet for the methoxy (-OCH₃) protons. The integration of these signals should correspond to a 4:4:6 proton ratio for a bis(2-methoxyethyl)amino or similar symmetric substitution.
-
¹³C NMR: Carbon atoms bonded to an ether oxygen typically appear in the 50-80 ppm range.[5][7] This allows for clear identification of the four unique carbons in the bis(2-methoxyethyl) group.
Trustworthiness through 2D NMR: While 1D NMR provides the basic framework, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for building a self-validating dataset. A COSY spectrum will show correlation between the two adjacent methylene groups (-O-CH₂ -CH₂ -O-), confirming their connectivity. An HSQC spectrum will then link each proton signal directly to its attached carbon, leaving no ambiguity in assignment.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: The experiment is performed on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm is typical.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to a reference signal (e.g., residual CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~240 ppm is standard.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (COSY, HSQC): Acquire standard gradient-selected COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures.[1] For a bis(2-methoxyethyl) substituted compound, the fragmentation pattern can be highly informative.
Expertise & Causality: The fragmentation of ethers often occurs via cleavage of the C-C bond alpha to the oxygen atom.[8] Another common pathway is the cleavage of the C-O bond.[9] For a compound containing a bis(2-methoxyethyl) group, we can anticipate characteristic fragment ions. For example, cleavage of a C-O bond could lead to the loss of a methoxyethyl radical (•CH₂CH₂OCH₃) or a methoxy radical (•OCH₃). Alpha-cleavage next to the central atom (e.g., Nitrogen in an amine) is also a highly probable fragmentation pathway.
Trustworthiness through High-Resolution MS (HRMS): While nominal mass MS gives integer masses, HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the molecular formula, a critical piece of data for structural validation. Comparing the observed isotopic pattern with the theoretical pattern for the proposed formula further increases confidence.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are accelerated into the time-of-flight mass analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to its mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The high resolution of the TOF analyzer allows for accurate mass determination.
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
X-ray crystallography is considered the "gold standard" for structural determination as it provides a direct, three-dimensional map of the atomic arrangement in a molecule.[10][11][12] It yields precise bond lengths, angles, and stereochemistry, leaving no room for interpretation.
Expertise & Causality: This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal.[10][13] The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the atomic positions are determined.[12] For a bis(2-methoxyethyl) substituted compound, this would definitively confirm the connectivity and reveal the solid-state conformation of the flexible ether chains.[14]
Trustworthiness: The output of a successful X-ray crystallography experiment is a refined structural model with very low uncertainty. Key quality metrics like the R-factor provide a quantitative measure of how well the model fits the experimental data. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be a significant bottleneck.[12][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow a single crystal of the compound (typically 0.1-0.3 mm in size) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray spots.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using computational methods to obtain an initial model of the atomic positions.
-
The model is "refined" by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[1][15]
Expertise & Causality: The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The C-O single bond stretch characteristic of ethers produces a strong absorption band in the 1000-1300 cm⁻¹ region of the spectrum.[6][7][16] The absence of other strong absorptions, such as a broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1700 cm⁻¹), helps confirm that the oxygen is present as an ether, not an alcohol or carbonyl.
Trustworthiness: While IR is excellent for identifying the presence of an ether functional group, it provides no information about the connectivity or the overall molecular structure.[17] It is best used as a quick preliminary check or as a complementary technique to confirm the functional groups suggested by NMR and MS data.
Comparative Summary and Workflow
The following table summarizes the key attributes of each technique in the context of confirming a bis(2-methoxyethyl) substitution.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR | Carbon-hydrogen framework, atomic connectivity, chemical environment | Soluble sample (5-10 mg) in deuterated solvent | Gold standard for structure in solution[12]; provides detailed connectivity | Interpretation can be complex; gives indirect structural information |
| MS | Molecular weight, elemental formula (HRMS), substructure fragments | Small amount (µg-ng), soluble | High sensitivity; provides molecular formula | Provides no connectivity information; fragmentation can be complex |
| X-ray | Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry | Single, high-quality crystal (~0.1 mm) | "Gold standard" for absolute structure[12]; definitive | Crystal growth can be a major bottleneck[12]; not suitable for non-crystalline materials |
| IR | Presence of functional groups (C-O ether stretch) | Small amount, solid or liquid | Fast, simple, non-destructive | Provides limited structural information; C-O stretch is in the busy "fingerprint" region[7][17] |
A Self-Validating Workflow for Structural Confirmation
A robust workflow leverages the strengths of each technique to build a comprehensive and self-validating structural proof.
Caption: A workflow for the comprehensive structural confirmation of a small organic molecule.
References
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]
-
Fiveable. Spectroscopy of Ethers. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Lambda Solutions. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry - 2016. Available at: [Link]
-
University Course Material. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
YouTube. (2023, January 4). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. Available at: [Link]
-
ACSJ. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available at: [Link]
-
Journal of Lipid Research. (1992). NMR spectral analysis of cytotoxic ether lipids. Available at: [Link]
-
PubMed. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Available at: [Link]
-
ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available at: [Link]
-
ResearchGate. Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. Available at: [Link]
-
PMC. Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κ2 S,S′]. Available at: [Link]
-
ResearchGate. (PDF) Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′]. Available at: [Link]'
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
RSC Publishing. Bis(2-methoxyethyl)ether promoted intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by molecular oxygen. Available at: [Link]
-
ResearchGate. Bis (2-methoxyethyl) ether | Request PDF. Available at: [Link]
-
MDPI. (2024, May 4). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes. Available at: [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine
Executive Summary & Chemical Profile
Effective disposal of 6-chloro-N,N-bis(2-methoxyethyl)pyrimidin-4-amine requires strict adherence to halogenated organic waste protocols. As a chloropyrimidine derivative, this compound possesses specific reactive moieties—specifically the electrophilic C-Cl bond on the pyrimidine ring—that dictate its segregation logic.
Improper disposal (e.g., mixing with strong oxidizers or non-halogenated streams) can lead to the formation of toxic byproducts (dioxins, furans) during downstream incineration or uncontrolled exothermic reactions in waste drums.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Chloropyrimidine | Potential for Nucleophilic Aromatic Substitution ( |
| Halogen Content | Chlorine (Cl) | Mandatory Segregation: Must go to Halogenated Waste streams to ensure proper flue gas scrubbing during incineration (prevention of HCl release). |
| Stability | Acid-Sensitive | Hydrolysis may yield HCl gas. Keep away from acidic waste streams.[1] |
| Toxicity | Irritant/Harmful | Standard PPE (Nitrile gloves, safety goggles) is non-negotiable. |
Waste Segregation Strategy
The integrity of your laboratory's waste stream depends on the "Cradle-to-Grave" tracking principle. For this specific compound, the presence of the chlorine atom is the deciding factor.
The "Halogen Rule"
Incinerators process non-halogenated and halogenated wastes differently. Halogenated wastes require higher temperatures and specific scrubbers to neutralize acid gases (like HCl).
-
Correct Stream: Halogenated Organic Waste (often "Stream C" or Red/Yellow label depending on facility).
-
Incorrect Stream: Non-halogenated solvents (e.g., Acetone, Ethanol) or Aqueous Acid/Base.
Visualization: Disposal Decision Tree
The following logic gate ensures the compound ends up in the correct regulatory stream.
Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent matrix.[2]
Step-by-Step Disposal Protocol
Phase 1: Preparation
Objective: Minimize exposure and prevent cross-contamination.[3]
-
PPE Donning: Wear nitrile gloves (double-gloving recommended for pure solids), lab coat, and safety goggles. If handling >10g of fine powder outside a fume hood, use an N95 respirator.
-
Container Selection:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Liquids: HDPE carboy or safety can compatible with halogenated solvents. Avoid metal containers if the solution is potentially acidic or wet, as hydrolysis of the chloropyrimidine can corrode metal.
-
Phase 2: Packaging & Labeling
Objective: Regulatory compliance (RCRA/EPA).
-
Transfer: Transfer the material inside a chemical fume hood.
-
Labeling:
-
Attach the hazardous waste tag before adding waste.
-
Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structure drawings alone.
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, [Compound] 10%").
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Phase 3: Storage & Handoff[4]
-
Segregation: Place the container in the Secondary Containment tray designated for Halogenated Organics.
-
Compatibility Check: Ensure no strong acids or oxidizers are in the same secondary container.
-
Handoff: Schedule pickup with your EHS department. Do not accumulate for >90 days (standard US satellite accumulation limit).
Emergency Procedures: Spill Response
In the event of a spill, the priority is personnel safety followed by containment.
The SWIMS Protocol (Adapted)
-
S top the spill (if safe).
-
W arn others.
-
I solate the area.[4]
-
S tand by (or Start cleanup).
Visualization: Spill Response Workflow
Figure 2: Operational workflow for managing minor laboratory spills of chloropyrimidines.
Technical Data for EHS Assessment
| Parameter | Value/Description | Source/Note |
| Waste Code (RCRA) | Not P-listed or U-listed specifically. | Classify as D001 (Ignitable, if in solvent) or Characteristic Toxic depending on concentration. Default to Halogenated Organic . |
| Incineration Req. | >1100°C with 2-second residence time. | Required to destroy the pyrimidine ring and capture Cl as HCl. |
| Incompatibility | Strong Oxidizers, Strong Acids.[7][10][11] | Risk of generating |
| Decomposition | Thermal decomposition products.[5] |
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
American Chemical Society (ACS).
-
PubChem.Compound Summary: Chloropyrimidine Derivatives.
Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your specific vendor before handling.
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 5. aksci.com [aksci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
